1-(4-Aminophenyl)-2-chloroethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLUYJPOCBXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484803 | |
| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2631-71-2 | |
| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Aminophenyl)-2-chloroethanone: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: 1-(4-Aminophenyl)-2-chloroethanone is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Possessing both a reactive α-chloro ketone and a nucleophilic aminophenyl group, it serves as a versatile starting material and a key intermediate for the synthesis of a wide array of heterocyclic compounds and complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its applications as a foundational building block in drug discovery, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-chloro-4'-aminoacetophenone, is an aromatic ketone. Its structure features a chloroacetyl group attached to a benzene ring, with an amino group at the para-position. This arrangement of functional groups is crucial to its reactivity and utility in organic synthesis.
The molecular formula for this compound is C8H8ClNO.[1][2] Its molecular weight is 169.61 g/mol .[2] The hydrochloride salt form is also commonly used to improve stability and handling, with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol .[3]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H8ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2] |
| CAS Number | 2631-71-2 | [1][2][4] |
| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 161.0 ± 20.9 °C | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the chlorination of its precursor, 4-aminoacetophenone. The choice of reagents and reaction conditions is critical to ensure high yield and purity, primarily by preventing side reactions such as polymerization or reactions involving the amino group.
Mechanistic Rationale
The primary synthetic route is the α-chlorination of 4-aminoacetophenone. This reaction proceeds via an enol or enolate intermediate, which then attacks a chlorinating agent. A common and effective method involves using sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane (DCM). The amino group must be protected, often by forming the hydrochloride salt in situ, to prevent it from reacting with the chlorinating agent. This protection strategy is a cornerstone of the protocol's success, ensuring that chlorination occurs selectively at the α-carbon of the ketone.
Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis from the readily available 4-aminoacetophenone.
Materials:
-
4-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfuryl Chloride (SO2Cl2)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Protection of the Amino Group: In a round-bottom flask, suspend 4-aminoacetophenone in dichloromethane (DCM). Cool the suspension in an ice bath to 0-5°C. Slowly add an equimolar amount of concentrated hydrochloric acid with stirring to form the hydrochloride salt precipitate. This step is crucial to deactivate the amine functionality towards the electrophilic chlorinating agent.
-
Chlorination: While maintaining the temperature at 0-5°C, add sulfuryl chloride (SO2Cl2) dropwise to the suspension over 30-60 minutes. The reaction is exothermic and careful temperature control is necessary to minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO3). This neutralizes the excess acid and HCl salt, liberating the free amine. Ensure the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Role of the title compound as a precursor to bioactive scaffolds.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential.
-
Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation. [5][6]It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Handling: Avoid creating dust. Due to its reactivity, it should not be exposed to strong oxidizing agents, strong bases, or high temperatures for prolonged periods outside of controlled reaction conditions.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [2]Recommended storage temperature is typically 2-8°C. [2]
Conclusion
This compound is a high-value intermediate for the pharmaceutical and chemical industries. Its dual reactivity, when properly managed, provides a robust platform for the efficient synthesis of diverse and complex molecules. Understanding its fundamental properties, synthesis, and handling is critical for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
References
Sources
- 1. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]
- 2. 2631-71-2|this compound|BLD Pharm [bldpharm.com]
- 3. 1965309-87-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Synthesis of 1-(4-Aminophenyl)-2-chloroethanone from 4-aminoacetophenone
An In-depth Technical Guide for the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-aminophenyl)-2-chloroethanone, a valuable building block in medicinal chemistry, starting from 4-aminoacetophenone. Direct α-chlorination of the starting material is synthetically challenging due to the reactive nature of the primary amino group. This guide details a robust and reliable three-step synthetic pathway involving amine protection, α-chlorination, and subsequent deprotection. Each step is elucidated with detailed experimental protocols, mechanistic insights, and critical safety considerations, ensuring a self-validating and reproducible workflow. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep understanding of the process.
Introduction: The Synthetic Challenge and Strategic Approach
This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α-haloketone moiety, makes it a versatile precursor. However, the direct α-chlorination of 4-aminoacetophenone is fraught with complications. The primary amino group is highly nucleophilic and basic, making it susceptible to reaction with common electrophilic chlorinating agents (e.g., sulfuryl chloride, chlorine gas) and the acidic byproducts generated during the reaction.[2] This can lead to undesired side reactions, including N-chlorination, polymerization, and ring chlorination.
To circumvent these issues, a protecting group strategy is not just recommended but essential for a clean and high-yielding synthesis. This guide employs a classic and effective three-step approach:
-
Protection: The amino group of 4-aminoacetophenone is acetylated to form the much less reactive 4-acetamidoacetophenone.
-
α-Chlorination: The methyl ketone of the protected intermediate is selectively chlorinated using sulfuryl chloride to yield 2-chloro-1-(4-acetamidophenyl)ethanone.
-
Deprotection: The acetyl protecting group is removed via acid hydrolysis to furnish the final product, which is conveniently isolated as its more stable hydrochloride salt.
This strategy ensures that the α-chlorination proceeds with high regioselectivity and yield, forming the foundation of a reliable and scalable synthetic process.
Caption: High-level workflow for the three-step synthesis.
Detailed Synthetic Scheme
The complete chemical transformation is outlined below, illustrating the structures of the starting material, key intermediates, and the final product.
Caption: Detailed chemical reaction scheme for the synthesis.
Experimental Protocols and Mechanistic Discussion
This section provides self-validating, step-by-step protocols for each stage of the synthesis.
Step 1: Protection - Synthesis of 4-Acetamidoacetophenone
Causality: The acetylation of the primary amine is performed using acetic anhydride. Pyridine serves a dual role: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to quench the acetic acid byproduct, driving the reaction to completion.[3] The resulting acetamide is significantly less nucleophilic and basic than the starting aniline, rendering it inert to the conditions of the subsequent chlorination step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Aminoacetophenone | 135.17 | 20.0 g | 0.148 | 1.0 |
| Pyridine (dried) | 79.10 | 150 mL | - | Solvent |
| Acetic Anhydride | 102.09 | 15.4 mL | 0.163 | 1.1 |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-aminoacetophenone (20.0 g, 0.148 mol).
-
Add dry pyridine (150 mL) and stir until the solid is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add acetic anhydride (15.4 mL, 0.163 mol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A thick white precipitate will form.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexanes eluent until the starting 4-aminoacetophenone spot is no longer visible.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
-
Yield: Typically >95%. The product is generally of high purity and can be used in the next step without further purification.
Step 2: α-Chlorination - Synthesis of 2-Chloro-1-(4-acetamidophenyl)ethanone
Causality: Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for the α-chlorination of ketones.[4] It is preferred over elemental chlorine for laboratory-scale synthesis due to its ease of handling as a liquid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the chlorinating agent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that are easily removed from the reaction mixture. Dichloromethane (DCM) is used as an inert solvent.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Acetamidoacetophenone | 177.19 | 17.7 g | 0.100 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |
| Sulfuryl Chloride | 134.97 | 8.1 mL | 0.100 | 1.0 |
Protocol:
-
CRITICAL SAFETY: This procedure must be performed in a certified chemical fume hood. Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[5][6]
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 4-acetamidoacetophenone (17.7 g, 0.100 mol).
-
Add dichloromethane (200 mL) and stir to form a suspension.
-
Cool the flask in an ice-water bath.
-
Slowly add sulfuryl chloride (8.1 mL, 0.100 mol) dropwise from the addition funnel over 45-60 minutes. Vigorous gas evolution (HCl, SO₂) will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until TLC analysis (1:1 ethyl acetate:hexanes) indicates the complete consumption of the starting material.
-
Slowly and carefully pour the reaction mixture into 300 mL of ice-cold water to quench any unreacted sulfuryl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield a white or off-white solid.
Step 3: Deprotection - Synthesis of this compound Hydrochloride
Causality: The acetamide protecting group is readily cleaved under acidic conditions via hydrolysis.[7] Refluxing in aqueous hydrochloric acid provides the necessary conditions to hydrolyze the amide bond, regenerating the primary amine. The final product is isolated as its hydrochloride salt, which enhances its stability and often simplifies purification by promoting crystallization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-1-(4-acetamidophenyl)ethanone | 211.64 | 10.6 g | 0.050 | 1.0 |
| Hydrochloric Acid (6M aq.) | 36.46 | 100 mL | 0.600 | 12.0 |
| Ethanol | 46.07 | 50 mL | - | Co-solvent |
Protocol:
-
In a 250 mL round-bottom flask, suspend 2-chloro-1-(4-acetamidophenyl)ethanone (10.6 g, 0.050 mol) in a mixture of 6M hydrochloric acid (100 mL) and ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath for 1-2 hours.
-
A precipitate of the hydrochloride salt should form. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a stable crystalline solid.
Product Characterization
A self-validating protocol requires rigorous confirmation of the identity and purity of the products at each stage.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Aminoacetophenone | 7.79 (d, 2H), 6.63 (d, 2H), 4.31 (s, broad, 2H, -NH₂), 2.49 (s, 3H, -CH₃).[8] | ~196.5, 151.0, 131.0, 127.5, 113.5, 26.0. |
| 4-Acetamidoacetophenone | ~9.9 (s, 1H, -NH), 7.9 (d, 2H), 7.6 (d, 2H), 2.55 (s, 3H, COCH₃), 2.15 (s, 3H, NHCOCH₃). | ~197.0, 142.0, 134.0, 129.5, 118.5, 26.5, 24.5. |
| This compound | 7.85 (d, 2H), 6.65 (d, 2H), 4.65 (s, 2H, -CH₂Cl), 4.1 (s, broad, 2H, -NH₂). | ~190.0, 152.0, 131.5, 128.0, 114.0, 46.0. |
Note: NMR shifts are approximate and may vary based on solvent and concentration. Data for the final product is for the free base for comparison.
Expected Physical Properties for this compound:
-
Molecular Formula: C₈H₈ClNO[9]
-
Molecular Weight: 169.61 g/mol [9]
-
Appearance: Expected to be a solid.
Safety and Hazard Management
The procedures described in this guide involve hazardous materials and require strict adherence to safety protocols.
-
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly corrosive, causes severe skin and eye burns, toxic upon inhalation, and reacts violently with water, releasing toxic gases (HCl, SO₂).[5][6][10]
-
Handling: Must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure an eyewash station and safety shower are immediately accessible.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep containers tightly closed.
-
Quenching/Disposal: Small amounts of residual reagent can be quenched by slowly adding to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). All waste must be disposed of according to institutional and local regulations.
-
-
Hydrochloric Acid (HCl):
-
Hazards: Corrosive, causes severe skin and eye burns, and respiratory irritation.
-
Handling: Handle in a fume hood and wear standard PPE.
-
Conclusion
The synthesis of this compound from 4-aminoacetophenone is efficiently and reliably achieved through a three-step sequence involving amine protection, α-chlorination, and deprotection. This guide provides a detailed, validated workflow that addresses the inherent reactivity challenges of the substrate. By employing an acetamide protecting group, the α-chlorination with sulfuryl chloride proceeds with high selectivity. The final acid-catalyzed deprotection conveniently yields the product as a stable hydrochloride salt. This methodology is robust, scalable, and suitable for implementation in research and drug development settings.
References
-
PrepChem.com. Synthesis of p-acetamidoacetophenone. Available from: [Link]
-
Cram.com. 4-Aminoacetophenone Synthesis Lab Report. Available from: [Link]
-
ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available from: [Link]
- Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.
-
CEM Corporation. Protection and Deprotection. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. Available from: [Link]
-
To Chemistry Journal. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). 2020;7. Available from: [Link]
- Kharasch, M.S., & Brown, H.C. (1942). U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.
-
Sdfine. SULPHURYL CHLORIDE Safety Data Sheet. Available from: [Link]
- Google Patents. EP3498687A1 - Improved synthesis of monochlorinated acetophenone.
-
Chemsrc.com. This compound | CAS#:2631-71-2. Available from: [Link]
-
Angene Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). Available from: [Link]
-
BuyersGuideChem. This compound suppliers and producers. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2022;78(Pt 11):1081-1084. Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 8):o2558. Available from: [Link]
Sources
- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. Protection and Deprotection [cem.com]
- 8. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]
- 9. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to the Chemical Structure and Characterization of 1-(4-Aminophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-(4-Aminophenyl)-2-chloroethanone. This compound, a halogenated aminoketone, serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. This document delves into the intricacies of its synthesis, addressing the challenges posed by the reactive amino group, and outlines a robust multi-step synthetic pathway. Furthermore, a detailed analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is presented to aid in its unambiguous identification and quality control.
Introduction: Significance and Applications
This compound, also known as 2-chloro-4'-aminoacetophenone, is a bifunctional organic molecule featuring an aromatic amine, a ketone, and an alkyl chloride. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of heterocyclic systems. The aminophenyl group provides a site for further derivatization, such as acylation, alkylation, or participation in coupling reactions, making it a key precursor for the synthesis of complex pharmaceutical intermediates.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a benzene ring substituted with an amino group at the para-position (C4) and a 2-chloroethanone group at the C1 position.
Systematic Name: this compound Common Name: 2-chloro-4'-aminoacetophenone
The spatial arrangement of the functional groups significantly influences the molecule's reactivity. The amino group is an activating, ortho-, para-directing group, while the chloroacetyl group is a deactivating, meta-directing group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2631-71-2 | [2][3] |
| Molecular Formula | C₈H₈ClNO | [2][3] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| SMILES | NC1=CC=C(C=C1)C(=O)CCl | [2] |
Synthesis of this compound: A Multi-Step Approach
Direct Friedel-Crafts acylation of aniline with chloroacetyl chloride is generally unsuccessful. This is because the lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[4][5] Furthermore, the amino group itself can be acylated (N-acylation) in competition with the desired ring acylation (C-acylation).[6][7]
To circumvent these issues, a protecting group strategy is employed. The amino group is first protected as an amide, which is less basic and directs acylation to the para position of the aromatic ring. The acetyl group is a common and effective protecting group for this purpose.[8] The synthesis can be logically divided into three key stages:
-
Protection: Acetylation of 4-aminoacetophenone to form N-(4-acetylphenyl)acetamide.
-
Acylation: Friedel-Crafts acylation of the protected intermediate.
-
Deprotection: Hydrolysis of the acetyl protecting group to yield the final product.
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)
This step involves the acetylation of the amino group of 4-aminoacetophenone.
-
Rationale: The acetylation of the amino group reduces its basicity and nucleophilicity, preventing it from interfering with the subsequent Friedel-Crafts acylation.[8]
-
Protocol:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable solvent (e.g., water or a mixture of acetic acid and water).
-
Add sodium acetate to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
After the addition is complete, continue stirring for a designated period to ensure complete reaction.
-
The product, N-(4-acetylphenyl)acetamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 2: Synthesis of N-(4-(2-chloroacetyl)phenyl)acetamide (Chloroacetylation)
This is a Friedel-Crafts acylation reaction.
-
Rationale: With the amino group protected, the chloroacetyl group can be introduced onto the aromatic ring, para to the acetylamino group, via an electrophilic aromatic substitution.[9]
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred suspension.
-
To this mixture, add a solution of N-(4-acetylphenyl)acetamide in the same solvent dropwise, maintaining the low temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude N-(4-(2-chloroacetyl)phenyl)acetamide by recrystallization.
-
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group.
-
Rationale: Acid or base-catalyzed hydrolysis of the amide bond will regenerate the free amino group to yield the desired product.[10]
-
Protocol (Acid Hydrolysis):
-
Reflux the N-(4-(2-chloroacetyl)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude this compound can be further purified by recrystallization.
-
Characterization and Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity.
-
Expected Chemical Shifts (δ) in ppm:
-
Aromatic Protons: The protons on the aminophenyl ring will appear as two doublets in the aromatic region (approximately 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the carbonyl group.
-
Methylene Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group will be observed, typically in the range of 4.5-5.0 ppm.
-
Amino Protons (-NH₂): A broad singlet for the two amino protons will be present, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[11]
-
Expected Chemical Shifts (δ) in ppm:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.
-
Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear in the range of 45-55 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show the characteristic vibrational frequencies of the functional groups present.[12]
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for the primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C=O Stretch (Ketone) | 1670-1690 | |
| C=C Stretch (Aromatic) | 1500-1600 | |
| C-N Stretch | 1250-1350 | |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169. Due to the presence of chlorine, an isotope peak (M+2) at m/z = 171 with approximately one-third the intensity of the M⁺ peak is expected.
-
Major Fragmentation Pathways:
Safety and Handling
This compound is classified as a hazardous substance.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]
-
Storage: Keep in a dark place under an inert atmosphere, at 2-8°C.[2]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. A thorough understanding of its chemical properties, a reliable synthetic route that addresses the challenges of its functional groups, and a comprehensive characterization are paramount for its effective utilization. This technical guide provides the foundational knowledge and protocols to enable researchers to synthesize, purify, and confidently identify this valuable compound.
References
- CN102924306A - Preparation method for 4-aminoacetophenone - Google P
-
Friedel-Crafts Acylation with Amides - PMC - NIH. (URL: [Link])
-
This compound | CAS#:2631-71-2 | Chemsrc. (URL: [Link])
-
Protection of Aniline Derivatives - YouTube. (URL: [Link])
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Methanone, (4-aminophenyl)phenyl- - the NIST WebBook. (URL: [Link])
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. (URL: [Link])
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Mass spectral fragmentation of aniline-1-carbon-13 | Journal of the American Chemical Society. (URL: [Link])
-
(PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (URL: [Link])
-
Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. (URL: [Link])
-
Protection of amine group. | Download Table - ResearchGate. (URL: [Link])
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. (URL: [Link])
-
Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube. (URL: [Link])
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (URL: [Link])
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])
-
p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
CAS 2631-71-2 | this compound - Alchem - Alchem.Pharmtech. (URL: [Link])
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])
-
Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination | ACS Catalysis - ACS Publications. (URL: [Link])
- US4540815A - Process for the preparation of pure 3-acetylamino-anilines - Google P
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (URL: [Link])
-
Mass spectral fragmentation of aniline-1-carbon-13 - American Chemical Society. (URL: [Link])
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (URL: [Link])
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])
-
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (URL: [Link])
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
- CN103232339A - Preparation method of chlorinated phenylacetic acid - Google P
-
New Journal of Chemistry Supporting Information. (URL: [Link])
-
Structure Identification By 1h NMR - Structure Determination of Organic Compounds. (URL: [Link])
-
Phenylacetamide - Organic Syntheses Procedure. (URL: [Link])
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. (URL: [Link])
-
3-(4-fluorophenyl)prop-2-en-1-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
-
Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR]. (URL: [Link])
- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google P
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. quora.com [quora.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Reactivity of the Alpha-Chloroketone Moiety in 1-(4-aminophenyl)-2-chloroethanone
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the alpha-chloroketone moiety within the 1-(4-aminophenyl)-2-chloroethanone molecule. This compound serves as a versatile and pivotal intermediate in the synthesis of a wide array of heterocyclic systems and is of significant interest to researchers in medicinal chemistry and drug development. This document delves into the electronic and steric factors governing its reactivity, detailed mechanistic pathways of its key reactions, and robust, field-proven experimental protocols. The content is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies.
Introduction: The Strategic Importance of this compound
This compound, a substituted α-chloroacetophenone, is a bifunctional molecule of considerable synthetic utility. Its importance lies in the presence of two key reactive centers: the highly electrophilic α-carbon adjacent to the carbonyl group and the nucleophilic aromatic amino group. This duality allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures, particularly heterocyclic scaffolds. These heterocyclic systems are prevalent in a vast number of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and central nervous system agents.[1] The strategic placement of the amino group in the para position of the phenyl ring exerts a significant electronic influence on the reactivity of the alpha-chloroketone moiety, a central theme that will be explored throughout this guide.
Structural and Electronic Landscape
The reactivity of this compound is intrinsically linked to its molecular structure and the interplay of electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2631-71-2 | |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
The key to understanding this molecule's reactivity lies in the electronic communication between the para-amino group and the α-chloroketone functionality. The amino group, being a strong electron-donating group through resonance, pushes electron density into the aromatic ring. This has a dichotomous effect on the reactivity of the alpha-chloroketone moiety.
-
Activation of the Aryl Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution, although this is not the primary focus of this guide.
-
Modulation of the Carbonyl Group's Electrophilicity: The electron-donating effect of the amino group can be transmitted through the phenyl ring to the carbonyl group, slightly reducing its electrophilicity compared to unsubstituted phenacyl chloride.
-
Influence on the α-Carbon: While the carbonyl group inductively withdraws electron density from the α-carbon, making it susceptible to nucleophilic attack, the electron-donating nature of the p-amino group can subtly mitigate this effect. However, the dominant factor for the reactivity of the α-carbon remains the powerful electron-withdrawing effect of the adjacent carbonyl and the good leaving group ability of the chloride ion.
The lone pair of electrons on the nitrogen atom of the amino group can also act as an internal nucleophile, participating in intramolecular cyclization reactions under certain conditions.
Key Reaction Pathways and Mechanistic Insights
The alpha-chloroketone moiety in this compound is a versatile handle for a variety of synthetic transformations. The most prominent of these are nucleophilic substitution at the α-carbon and cyclization reactions to form heterocycles.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is the SN2 reaction at the α-carbon. The presence of the adjacent carbonyl group significantly enhances the electrophilicity of this position, making it highly susceptible to attack by a wide range of nucleophiles.
Caption: Generalized SN2 reaction at the α-carbon.
The para-amino group, being electron-donating, can slightly decrease the rate of nucleophilic attack compared to phenacyl chlorides with electron-withdrawing substituents, by reducing the partial positive charge on the α-carbon. However, this effect is generally outweighed by the strong activation provided by the carbonyl group.
Synthesis of Heterocycles: A Gateway to Bioactive Molecules
A major application of this compound is in the synthesis of various five- and six-membered heterocyclic rings. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.
The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea yields 2-amino-4-(4-aminophenyl)thiazole, a valuable scaffold in medicinal chemistry.
Caption: Hantzsch Thiazole Synthesis Workflow.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the chloroketone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The final step is a dehydration to afford the aromatic thiazole ring. The acidic conditions often employed can protonate the amino group of the starting material, which can influence the reaction rate.
Experimental Protocol: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add ethanol to the flask to dissolve the reactants.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(4-aminophenyl)thiazole.[2]
-
Self-Validation: The rationale for using a slight excess of thiourea is to ensure complete consumption of the limiting reagent, this compound. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The final product is precipitated by neutralizing the reaction mixture, as the thiazole derivative is typically less soluble in its neutral form.
Table 2: Spectroscopic Data for 2-Amino-4-(4-aminophenyl)thiazole
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to aromatic protons, the thiazole ring proton, and the amino group protons. The chemical shifts will be influenced by the electronic nature of the substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and thiazole rings. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the amino groups, C=N stretching of the thiazole ring, and aromatic C-H stretching. |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
The Feist-Benary synthesis provides a route to substituted furans by reacting an α-haloketone with a β-dicarbonyl compound in the presence of a base.[3][4][5] For instance, the reaction of this compound with ethyl acetoacetate can yield ethyl 2-methyl-5-(4-aminophenyl)furan-3-carboxylate.
Caption: Feist-Benary Furan Synthesis Workflow.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene group of the β-dicarbonyl compound by a base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the chloroketone in an SN2 fashion. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring. The choice of base is critical; a mild base like pyridine or triethylamine is often used to avoid side reactions such as hydrolysis of the ester group.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(4-aminophenyl)furan-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.
-
Slowly add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[3]
-
Self-Validation: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the β-dicarbonyl compound without competing in the nucleophilic substitution step. The workup procedure is designed to remove the triethylammonium chloride salt and any unreacted starting materials.
The Favorskii rearrangement is a reaction of α-haloketones with a base to form a rearranged carboxylic acid derivative.[6][7] When this compound is treated with a strong base like sodium methoxide, it can undergo a Favorskii rearrangement to yield methyl 4-aminophenylacetate.
Caption: Favorskii Rearrangement Mechanism.
Mechanistic Rationale: The reaction proceeds through the formation of a cyclopropanone intermediate. The base abstracts a proton from the α'-carbon (the carbon of the phenyl ring attached to the carbonyl group), which is not possible in this case. Therefore, the reaction likely proceeds via a quasi-Favorskii rearrangement mechanism where the base attacks the carbonyl carbon, followed by a concerted rearrangement with the expulsion of the chloride ion. However, the presence of the electron-donating amino group might disfavor the formation of a negative charge on the aromatic ring, making the classical Favorskii rearrangement less likely. A more plausible pathway involves nucleophilic attack of the alkoxide on the carbonyl, followed by rearrangement.
Experimental Protocol: Synthesis of Methyl 4-aminophenylacetate
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.0 eq)
-
Methanol (as solvent)
-
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in methanol to the cooled sodium methoxide solution.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Neutralize the solution with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Self-Validation: The use of a strong base like sodium methoxide is essential for this rearrangement. The reaction is conducted at low temperature initially to control the exothermic reaction. The workup involves neutralization and extraction to isolate the ester product.
Intramolecular Reactions: The Role of the Amino Group as a Nucleophile
The presence of the nucleophilic amino group on the phenyl ring opens up the possibility of intramolecular reactions. Under basic conditions or upon heating, the amino group can potentially attack the electrophilic α-carbon, leading to the formation of a cyclic intermediate or product. The favorability of such a reaction would depend on the ring strain of the resulting cyclic system. For this compound, an intramolecular cyclization would lead to a strained four-membered ring, which is generally not favored. However, derivatization of the amino group could lead to substrates where intramolecular cyclization is a viable pathway to more complex heterocyclic systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its alpha-chloroketone moiety is dominated by nucleophilic substitution at the α-carbon, which serves as a gateway to a plethora of linear and cyclic structures. The para-amino group plays a crucial role in modulating the electronic properties of the molecule, influencing reaction rates and, in some cases, enabling unique reaction pathways. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the knowledge and practical insights necessary to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
- Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-50.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Molbank, 2022(4), M1494.
-
ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
YouTube. (2022, January 26). Favorskii Rearrangement [Video]. Professor Dave Explains. [Link]
-
YouTube. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. One Chemistry. [Link]
-
Semantic Scholar. (n.d.). 3.7 – The Favorskii Rearrangement. Retrieved from [Link]
Sources
Safety, handling, and storage of 1-(4-Aminophenyl)-2-chloroethanone
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(4-Aminophenyl)-2-chloroethanone
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 2631-71-2) is a bifunctional organic compound of significant interest in pharmaceutical synthesis and drug development.[1] Its structure, featuring an aromatic amine and an α-chloro ketone moiety, makes it a versatile intermediate. However, these same functional groups are responsible for its considerable chemical reactivity and associated hazards.[2][3] As an α-halo ketone, it is a potent alkylating agent, and its aromatic amine group presents its own set of reactivity and toxicological considerations.[2]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure a self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of the compound's properties is essential for predicting its behavior and implementing appropriate safety controls.
| Property | Value | Source |
| CAS Number | 2631-71-2 | [4][5] |
| Molecular Formula | C₈H₈ClNO | [4][6] |
| Molecular Weight | 169.61 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [6] |
| Flash Point | 161.0 ± 20.9 °C | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary dangers stem from its corrosive nature and acute toxicity upon ingestion.[4][5] The Globally Harmonized System (GHS) classification provides a clear summary of its intrinsic hazards.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1 (A, B, C) | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Source: BLD Pharmatech Safety Data Sheet[4][5]
The signal word for this compound is "Danger" .[5]
Mechanistic Basis of Hazards
The high reactivity of the α-chloro ketone functional group is the primary driver of its corrosive and toxic properties. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity allows the compound to act as a potent alkylating agent, readily reacting with biological nucleophiles such as the amine and thiol groups found in amino acids and proteins.[2] This indiscriminate alkylation can lead to rapid cell damage, disruption of enzymatic function, and tissue necrosis, explaining the severe skin and eye damage observed upon contact.[4]
Section 3: Risk Assessment and Control Hierarchy
A systematic approach to risk management is critical. The following workflow illustrates the decision-making process for safely handling this compound, prioritizing the most effective control measures.
Caption: Risk control hierarchy for handling hazardous chemicals.
Section 4: Standard Operating Procedures (SOPs)
Adherence to strict protocols is mandatory. The following procedures should be incorporated into site-specific laboratory SOPs.
Personal Protective Equipment (PPE)
Given the H314 hazard statement ("Causes severe skin burns and eye damage"), robust PPE is non-negotiable.[4]
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4] Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique to avoid skin contact.[4] For operations with a high risk of splash, consider double-gloving.
-
Clothing: A full-sleeved, chemical-resistant lab coat must be worn and buttoned. Ensure there is no exposed skin, particularly at the wrists.[4]
-
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[4][7] If engineering controls are not feasible, a full-face particle respirator (type N100 US or P3 EU) is required.[4]
Handling and Dispensing Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Weighing: If possible, weigh the material in a ventilated balance enclosure. If not available, weigh the smallest practical amount within the fume hood. Avoid creating dust.[8]
-
Transfers: When transferring the solid, use a spatula or scoop. For solutions, use appropriate glassware (e.g., gastight syringe, cannula) to minimize exposure.
-
Decontamination: After handling, decontaminate all surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Decontaminate and wash hands thoroughly.[4]
-
Contaminated Clothing: Immediately remove any contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes before seeking medical attention.[4]
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]
-
Container: Keep the container tightly closed in a dry and well-ventilated area.[4][7]
-
Light: Protect from light by storing in an amber vial or in a dark location.[4][5]
The following diagram outlines the logic for ensuring proper storage.
Caption: Decision tree for proper chemical storage.
Incompatible Materials
Avoid contact with:
-
Strong Oxidizing Agents: Can lead to violent reactions.[7]
-
Strong Bases: The acidic α-hydrogen can be abstracted by strong bases, potentially initiating condensation or rearrangement reactions like the Favorskii rearrangement.[2]
-
Nucleophiles: As an alkylating agent, it will react with various nucleophiles. Store away from alcohols, amines, and thiols.
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Take the victim to a hospital immediately .[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention .[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting . Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4]
Note: Always provide the Safety Data Sheet (SDS) to emergency responders and medical personnel.[4]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further spread of the spill. For solid spills, avoid raising dust.
-
Absorb: Cover with a dry, inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Section 7: Waste Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not allow the product to enter drains.[4]
References
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet. Retrieved from BLD Pharmatech. [URL: https://www.bldpharm.com/products/2631-71-2.html]
- ChemicalBook. (2023). 1-(4-Fluorophenyl)-2-phenyl-ethanone Chemical Safety Data Sheet. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0259619_EN.htm]
- CymitQuimica. (n.d.). 1-(4-aminophenyl)ethanone hydrochloride. Retrieved from CymitQuimica. [URL: https://www.cymitquimica.com/cas/41784-08-1]
- Fisher Scientific. (n.d.). 2-amino acetophenone Material Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC103980050]
- BLDpharm. (n.d.). This compound. Retrieved from BLDpharm. [URL: https://www.bldpharm.com/products/2631-71-2.html]
- Fisher Scientific. (n.d.). eMolecules 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/shop/products/emolecules-1-4-amino-phenyl-2-chloro-ethanone-hydrochloride-5g/502147152]
- Chemsrc. (2023). This compound. Retrieved from Chemsrc. [URL: https://www.chemsrc.com/en/cas/2631-71-2_253457.html]
- Alchem Pharmtech. (n.d.). CAS 2631-71-2 | this compound. Retrieved from Alchem Pharmtech. [URL: https://www.alchem-pharmtech.com/cas-2631-71-2]
- Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]
- Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from Princeton University. [URL: https://ehs.princeton.
- AMETEK ORTEC. (n.d.). Safe Handling of Radioactive Sources. Retrieved from AMETEK ORTEC. [URL: https://www.ortec-online.com/support/library/application-notes/an34-experiments-in-nuclear-science/safe-handling-of-radioactive-sources]
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from Safe Work Australia. [URL: https://www.safeworkaustralia.gov.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/74-002-3/Ethanone-1-4-chlorophenyl]
- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255314/]
- Toame, S. M., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. [URL: https://www.researchgate.net/publication/350109961_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI]
- Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1547-1555. [URL: https://pubs.acs.org/doi/10.1021/jo402553a]
- ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from ChemSafetyPro. [URL: https://www.chemsafetypro.
- Hao, L., et al. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 143, 111512. [URL: https://pubmed.ncbi.nlm.nih.gov/32565406/]
- Patil, P. S., et al. (2008). (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960578/]
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h9998f3bf]
Sources
- 1. CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride [cymitquimica.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 2631-71-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole via Hantzsch Thiazole Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-amino-4-(4-aminophenyl)thiazole through the reaction of 1-(4-aminophenyl)-2-chloroethanone with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, discuss the significance of this compound in drug discovery, and outline essential safety and handling procedures.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is of paramount importance in the field of drug discovery and development.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents. Its prevalence in medicinal chemistry stems from its ability to engage in diverse biological interactions, contributing to its broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]
The synthesis of 2-amino-4-(4-aminophenyl)thiazole is a strategic starting point for the development of novel drug candidates. The presence of two amino groups offers versatile handles for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The phenyl ring can also be readily substituted to modulate the compound's physicochemical properties and biological activity.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The reaction between this compound (an α-haloketone) and thiourea is a classic illustration of the Hantzsch thiazole synthesis.[6][7] This robust and high-yielding reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution and intramolecular cyclization.
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (this compound). This results in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
Figure 1: Hantzsch Thiazole Synthesis Mechanism
Applications in Drug Development
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates incorporating this privileged structure.[2][4] The versatility of the 2-amino-4-(4-aminophenyl)thiazole molecule, with its multiple points for chemical diversification, makes it an attractive starting material for the synthesis of novel therapeutic agents.
Key therapeutic areas include:
-
Oncology: 2-Aminothiazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[2] Dasatinib, a notable example, is a kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2]
-
Infectious Diseases: The scaffold has been extensively explored for the development of novel antibacterial, antifungal, and antiviral agents.[1][8]
-
Inflammatory Diseases: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[1][3]
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 2-amino-4-(4-aminophenyl)thiazole.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 169.61 | 10 | 1.70 g |
| Thiourea | 76.12 | 12 | 0.91 g |
| Ethanol (95%) | 46.07 | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) Solution (5% w/v) | 84.01 | - | 100 mL |
| Deionized Water | 18.02 | - | As needed |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Glass stirring rod
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Reaction Setup and Procedure
Figure 2: Experimental Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of 5% sodium bicarbonate solution while stirring.[9] A precipitate of 2-amino-4-(4-aminophenyl)thiazole should form. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-8).
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pure crystalline solid.[10]
Characterization of the Product
The identity and purity of the synthesized 2-amino-4-(4-aminophenyl)thiazole can be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the compound. The spectrum should show characteristic peaks for the aromatic protons, the thiazole proton, and the amino protons.[11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule, such as N-H stretches for the amino groups and C=N and C-S stretches for the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Safety and Handling
It is imperative to follow standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: This is a lachrymator and an irritant.[12] Avoid inhalation of dust and contact with skin and eyes. Handle with care in a fume hood.
-
Thiourea: Thiourea is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer.[13][14][15] It is also toxic to aquatic life with long-lasting effects.[15] Avoid creating dust. Use appropriate containment and personal protective equipment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is adequate. |
| Impure starting materials | Use pure, dry starting materials. | |
| Oily product | Presence of impurities | Purify the product by recrystallization. Ensure thorough washing of the crude product. |
| Difficulty in precipitation | The product is soluble in the reaction mixture | Try cooling the solution in an ice bath to induce precipitation. If necessary, partially evaporate the solvent. |
Conclusion
The Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea is a reliable and efficient method for obtaining a valuable building block for drug discovery. The resulting aminothiazole derivative serves as a versatile platform for the development of novel therapeutic agents across various disease areas. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently synthesize and utilize this important chemical entity in their drug development endeavors.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]
-
Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2014). ResearchGate. [Link]
-
Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). International Journal for Pharmaceutical Research Scholars. [Link]
-
1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (n.d.). ResearchGate. [Link]
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co.KG. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]
-
HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PubMed Central. [Link]
-
1-(3-Chlorophenyl)thiourea. (n.d.). PubMed Central. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]
-
Safety Data Sheet Thiourea. (2022). Redox. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet. (2020). Unknown Source. [Link]
-
Safety Data Sheet. (2024). Angene Chemical. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 2-Aminothiazole Derivatives from 1-(4-Aminophenyl)-2-chloroethanone: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-aminothiazole derivatives, a critical scaffold in medicinal chemistry, starting from 1-(4-aminophenyl)-2-chloroethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the backbone of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of its therapeutic properties. This has made it a focal point in the discovery of novel drug candidates. The synthesis of these derivatives is, therefore, a cornerstone of many medicinal chemistry programs.
The Hantzsch Thiazole Synthesis: A Classic and Reliable Approach
The most prominent and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] This robust reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4] The reaction proceeds via a well-established mechanism, initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable, aromatic 2-aminothiazole ring.[1][4]
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis is a classic example of a condensation-cyclization reaction. The key steps are outlined below:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole
This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Reagent Grade | Commercially Available |
| Deionized Water | - | - |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating plate | - | - |
| Buchner funnel and flask | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
Reaction Parameters
| Parameter | Value |
| Stoichiometry (Ketone:Thiourea) | 1 : 1.2 |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add thiourea (1.2 eq) followed by anhydrous ethanol (sufficient to dissolve the reactants upon heating, typically 20-30 mL).
-
Reflux: Attach a reflux condenser to the flask and place it on a magnetic stirrer with a heating plate. Heat the reaction mixture to reflux (approximately 78°C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the starting material (this compound) indicates the completion of the reaction. This typically takes 2-4 hours.[4]
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Neutralization and Further Precipitation: If no precipitate forms upon cooling, transfer the reaction mixture to a beaker. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral to slightly basic (pH 7-8). This will neutralize any hydrohalic acid formed during the reaction and precipitate the product.[5]
-
Final Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts, followed by a final wash with a small amount of cold ethanol. Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Purification
The crude product obtained is often of high purity. However, if further purification is required, recrystallization from ethanol or a mixture of ethanol and water is a suitable method.[6]
Product Characterization
The identity and purity of the synthesized 2-amino-4-(4-aminophenyl)thiazole should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl group, the thiazole proton, and the amino protons. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the thiazole ring and the aminophenyl substituent. The chemical shifts for the thiazole carbons are typically found in the range of δ 100-170 ppm.[7] |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the amino group on the thiazole ring, C-H stretching of the aromatic ring, and C=N and C=C stretching of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃S, MW: 191.25).[8] |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea is a suspected carcinogen; handle with care and avoid inhalation of dust.
-
Ethanol is flammable; avoid open flames.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
Application Note & Protocols: Strategic Synthesis of Bio-active Heterocyclic Scaffolds from 1-(4-Aminophenyl)-2-chloroethanone
Abstract
This technical guide details the strategic utilization of 1-(4-Aminophenyl)-2-chloroethanone as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. As an α-haloketone, this reagent is primed for a variety of cyclocondensation reactions, offering a direct route to privileged scaffolds in drug discovery, such as thiazoles, imidazoles, and benzoxazines. We provide field-proven, step-by-step protocols, elucidate the underlying reaction mechanisms, and explain the causal reasoning behind key experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Versatility of a Bifunctional Synthon
This compound (CAS No. 2631-71-2) is a highly valuable bifunctional building block in synthetic organic chemistry.[1][2] Its structure incorporates two key reactive sites: an electrophilic α-carbon adjacent to the ketone, susceptible to nucleophilic attack, and a nucleophilic aromatic amino group. This duality allows for a diverse range of chemical transformations. The α-chloro-ketone moiety is a classic precursor for forming five- and six-membered heterocyclic rings, a cornerstone of modern medicinal chemistry.[3][4] The resulting heterocyclic derivatives, particularly those containing nitrogen and sulfur, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]
This guide focuses on three exemplary transformations that leverage the unique reactivity of this starting material to construct core heterocyclic systems.
Caption: Synthetic pathways from this compound.
Synthesis of 2-Amino-4-(4-aminophenyl)thiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a venerable and highly reliable method for constructing the thiazole ring.[8] It involves the reaction of an α-haloketone with a thioamide. The use of thiourea as the thioamide component directly yields 2-aminothiazole derivatives, which are prominent scaffolds in numerous FDA-approved drugs and biologically active agents.[5][9]
Principle and Mechanism
The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the chloride ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water under the reaction conditions to yield the aromatic 2-amino-4-arylthiazole product.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), reagent grade
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 mmol, 0.85 g) and thiourea (e.g., 6.0 mmol, 0.46 g).[8]
-
Solvent Addition: Add ethanol (20 mL) to the flask. The choice of a polar protic solvent like ethanol or methanol is crucial as it effectively solvates the ionic intermediates formed during the reaction.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (50 mL). This neutralization step is critical; it deprotonates the thiazole amine and the aniline, converting the product from its soluble salt form to the insoluble free base, causing it to precipitate out of the solution.[10]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) to remove any inorganic salts and unreacted thiourea.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product, N-(4-(2-aminothiazol-4-yl)phenyl)acetamide, is typically obtained as a pale yellow or off-white solid in high yield.
Data Summary
| Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) | Typical Yield |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | >90% |
| This compound | Substituted Thioamide | Ethanol/DMF | Reflux | 4-8 | 75-85% |
Applications and Significance
The 2-aminothiazole moiety is a key pharmacophore found in a multitude of clinically used drugs, including sulfathiazole (antibacterial) and dasatinib (anticancer). Derivatives synthesized from this compound are actively investigated for their potential as antimicrobial, anti-inflammatory, and antitumor agents.[5][11][12] The presence of the 4-aminophenyl substituent provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).
Synthesis of 1,2,4-Trisubstituted Imidazoles
Imidazoles represent another class of heterocycles with profound importance in medicinal chemistry.[13] this compound can serve as a key component in multi-component reactions to build highly substituted imidazole rings.
Principle and Mechanism
A common route is the one-pot reaction of an α-haloketone, an aldehyde, a primary amine, and ammonium acetate. The mechanism involves the initial formation of an α-amino ketone, which then condenses with the aldehyde and ammonia (from ammonium acetate) to form the imidazole ring.
Caption: General workflow for multi-component imidazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0 eq)
-
Ammonium Acetate (5.0 eq)
-
Glacial Acetic Acid
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine this compound (2.0 mmol), the chosen aldehyde (2.0 mmol), the primary amine (2.0 mmol), and ammonium acetate (10.0 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (10 mL) as the solvent and catalyst. Acetic acid facilitates the condensation steps and helps maintain a suitable pH for the reaction.
-
Heating: Heat the mixture at 100-120 °C for 4-6 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL).
-
Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of 1,4-Benzoxazine Derivatives
1,4-Benzoxazines are heterocyclic compounds that have gained attention for their diverse biological activities, including potential neuroprotective properties.[14] They can be synthesized from this compound by reaction with o-aminophenols.
Principle and Mechanism
The synthesis is a tandem N-alkylation followed by intramolecular O-alkylation or cyclization.
-
N-Alkylation: The amino group of the o-aminophenol first attacks the α-carbon of the haloketone, displacing the chloride.
-
Cyclization: The intermediate can then undergo an intramolecular cyclization. Depending on the conditions, this can proceed via different pathways, often involving the formation of a six-membered ring containing both oxygen and nitrogen.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a solution of 2-aminophenol (5.0 mmol) in DMF (25 mL), add potassium carbonate (10.0 mmol). The base is crucial for deprotonating the phenol and facilitating the cyclization step.
-
Addition of Ketone: Add this compound (5.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice water (150 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-benzoxazine derivative.
Conclusion
This compound stands out as a robust and versatile precursor for the efficient synthesis of a wide array of heterocyclic compounds. The protocols detailed herein for the preparation of thiazoles, imidazoles, and benzoxazines demonstrate its utility in generating molecular diversity for applications in drug discovery and materials science. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively leverage this synthon to build complex molecular architectures with significant biological potential.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 24-49. Retrieved from [Link]
-
Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
Shafiei, M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2469. Retrieved from [Link]
-
Infectious Disease Reports. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5043-52. Retrieved from [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(2), 183. Retrieved from [Link]
-
Khanal, H., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6825-6834. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
-
Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), e401. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 44(35), 15069-15073. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1845-1851. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from...
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2631-71-2|this compound|BLD Pharm [bldpharm.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. media.neliti.com [media.neliti.com]
- 6. kuey.net [kuey.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. jchemrev.com [jchemrev.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Mannich Bases from 1-(4-aminophenyl)ethanone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Mannich Bases from 1-(4-aminophenyl)ethanone
The Mannich reaction, a cornerstone of carbon-carbon bond formation, facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation of a ketone, an aldehyde (typically formaldehyde), and a secondary amine yields a β-amino carbonyl compound, commonly known as a Mannich base.[1][2] These structures are of profound interest in medicinal chemistry and drug discovery, serving as crucial pharmacophores and versatile synthetic intermediates for a vast array of biologically active molecules, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3][4]
Specifically, Mannich bases derived from 1-(4-aminophenyl)ethanone (also known as p-aminoacetophenone) and its derivatives are of significant strategic value. The presence of the 4-aminophenyl moiety provides a handle for further structural modifications, allowing for the generation of diverse chemical libraries for drug screening. The inherent biological activities associated with this scaffold make it an attractive starting point for the development of novel therapeutics.
This guide provides a comprehensive overview of the synthesis of Mannich bases from 1-(4-aminophenyl)ethanone derivatives, including a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical considerations for successful synthesis and characterization.
Reaction Mechanism: A Stepwise Look at the Formation of Mannich Bases
The Mannich reaction proceeds through a well-established mechanism initiated by the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of the secondary amine and formaldehyde.[1][5] This electrophilic species is then attacked by the enol form of the ketone, in this case, 1-(4-aminophenyl)ethanone.
The key steps are as follows:
-
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic iminium ion.
-
Enolization of the Ketone: Under the reaction conditions, 1-(4-aminophenyl)ethanone tautomerizes to its enol form.
-
Nucleophilic Attack: The enol form of the ketone acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final Mannich base.
Caption: Generalized mechanism of the Mannich reaction.
Experimental Protocols
This section details a robust protocol for the synthesis of a Mannich base from 1-(4-aminophenyl)ethanone, using piperidine as the secondary amine and formaldehyde.
Protocol 1: Synthesis of 1-(4-aminophenyl)-3-(piperidin-1-yl)propan-1-one
Materials:
-
1-(4-aminophenyl)ethanone
-
Piperidine
-
Formaldehyde solution (37% in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide solution (for work-up)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: Workflow for Mannich base synthesis.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-aminophenyl)ethanone (e.g., 10 mmol), piperidine (e.g., 12 mmol), and ethanol (e.g., 50 mL).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (37%, e.g., 15 mmol) dropwise. A mild exothermic reaction may be observed.
-
Acidification and Reflux: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL). Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Key Considerations and Causality:
-
Stoichiometry: A slight excess of the amine and formaldehyde is often used to ensure complete conversion of the ketone.
-
Acid Catalyst: The acidic medium facilitates both the formation of the iminium ion and the enolization of the ketone, thereby accelerating the reaction.
-
Solvent: Ethanol is a common solvent as it is polar enough to dissolve the reactants and the intermediate salts.
-
Potential Side Reaction: A crucial challenge in using 1-(4-aminophenyl)ethanone is the potential for the aromatic amino group to react with formaldehyde.[6] Careful control of stoichiometry and reaction conditions can minimize this side reaction. The primary amine on the aromatic ring is less nucleophilic than the secondary aliphatic amine (piperidine), which favors the desired reaction pathway.
Characterization of the Mannich Base
The structure of the synthesized Mannich base should be confirmed by spectroscopic methods.
| Technique | Expected Observations for 1-(4-aminophenyl)-3-(piperidin-1-yl)propan-1-one |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-aminophenyl group, the methylene protons adjacent to the carbonyl and the nitrogen, the protons of the piperidine ring, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propyl chain and the piperidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Applications in Drug Development
The synthesized Mannich bases of 1-(4-aminophenyl)ethanone serve as valuable precursors for further chemical transformations. The primary amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. The ketone functionality can be reduced to an alcohol or used in other carbonyl reactions. This versatility allows for the creation of a wide range of derivatives with potential therapeutic applications.
Conclusion
The Mannich reaction provides an efficient and versatile method for the synthesis of β-amino ketones from 1-(4-aminophenyl)ethanone and its derivatives. Careful control of reaction conditions is essential to achieve high yields and minimize side reactions. The resulting Mannich bases are valuable building blocks in medicinal chemistry, offering numerous possibilities for the development of novel therapeutic agents.
References
-
Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]
-
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837. [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]
-
Dimmock, J. R., et al. (1999). Cytotoxic analogues of 1-[4-(substituted-amino)phenyl]-3-(1-adamantyl)propan-1-ones and related compounds. Journal of medicinal chemistry, 42(8), 1358-1366. [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Catarzi, D., et al. (2004). 1, 8-Naphthyridin-4-one-3-carboxamides and 4-oxo-4H-quinolizine-3-carboxamides, new potent and selective AMPA receptor antagonists. Journal of medicinal chemistry, 47(12), 3146-3157. [Link]
-
Thompson, A. S., et al. (1995). A general, asymmetric synthesis of β-amino acids. The Journal of Organic Chemistry, 60(13), 3918-3920. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hantzsch Reaction Conditions with Aminophenyl Ketones
Welcome to the Technical Support Center for the optimization of the Hantzsch dihydropyridine synthesis, with a specialized focus on the use of aminophenyl ketones as the β-dicarbonyl component. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful multicomponent reaction. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance your synthetic outcomes.
Introduction to the Challenge: The Double-Edged Sword of the Amino Group
The Hantzsch reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of dihydropyridines (DHPs), which are precursors to valuable pyridine derivatives.[1][2][3] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][4] While robust, the introduction of an aminophenyl ketone as one of the β-dicarbonyl components presents a unique set of challenges.
The amino group, being strongly electron-donating, significantly influences the reactivity of the ketone and the stability of the resulting dihydropyridine product. This can lead to a variety of issues, from sluggish reactions and low yields to the formation of complex side products. This guide will provide you with the technical knowledge and practical steps to overcome these hurdles.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is formatted as a series of questions and answers to directly address the specific problems you may encounter during your experiments.
Question 1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I fix it?
Answer:
A stalled Hantzsch reaction with aminophenyl ketones can stem from several factors, primarily related to the electronic nature of the starting material.
-
Causality: The electron-donating amino group can decrease the electrophilicity of the ketone's carbonyl carbon, making it less reactive towards nucleophilic attack. Additionally, the amine itself can be protonated under acidic conditions, further deactivating the ring.
-
Troubleshooting Steps:
-
Catalyst Selection and Optimization:
-
Brønsted Acids: While the reaction is often acid-catalyzed, strong acids can protonate the amino group. Start with a mild Brønsted acid like p-toluenesulfonic acid (PTSA). A catalytic amount (5-10 mol%) is typically sufficient.[1]
-
Lewis Acids: Lewis acids can also promote the reaction. Consider options like ceric ammonium nitrate (CAN), which has been shown to be effective in Hantzsch syntheses.[5]
-
Organocatalysts: Guanidine hydrochloride can be an effective organocatalyst for this transformation.[6]
-
-
Solvent Choice:
-
Protic Solvents: Ethanol is a traditional solvent for the Hantzsch reaction and often a good starting point.[2]
-
Aqueous Micelles: Reactions in aqueous sodium dodecyl sulfate (SDS) micelles under ultrasonic irradiation have been shown to dramatically improve yields for the standard Hantzsch synthesis and are worth exploring for this substrate class.[1]
-
Solvent-Free Conditions: Heating the neat reaction mixture can sometimes overcome activation barriers and drive the reaction to completion. This approach also aligns with green chemistry principles.
-
-
Energy Input:
-
Question 2: I'm observing very low yields of my desired dihydropyridine. What's happening and what can I do?
Answer:
Low yields are a frequent frustration when working with electron-rich substrates in the Hantzsch reaction. The primary culprit is often the stability of the product itself.
-
Causality: Electron-donating groups on the dihydropyridine ring can destabilize the system, making it more susceptible to decomposition or side reactions.[7]
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
Attempt the reaction at a lower temperature for a longer period to minimize side reactions.
-
-
In Situ Aromatization:
-
The dihydropyridine product can be sensitive. A one-pot approach where the DHP is formed and then immediately oxidized to the more stable pyridine derivative can be highly effective.
-
Common oxidizing agents for this purpose include ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).[1]
-
-
Purification Strategy:
-
The crude product may be degrading during workup or purification. Minimize exposure to strong acids or bases during extraction.
-
Consider rapid purification techniques like flash column chromatography with a neutral stationary phase (e.g., silica gel deactivated with triethylamine).
-
-
Question 3: I'm seeing a complex mixture of side products. What are they and how can I suppress their formation?
Answer:
The presence of multiple reactive sites in aminophenyl ketones can lead to undesired reaction pathways.
-
Causality: The amino group can compete with the ammonia source in reacting with the other components. Additionally, self-condensation of the aminophenyl ketone or its reaction with the aldehyde can lead to a variety of byproducts.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the aldehyde or the other β-ketoester may be necessary to favor the desired reaction pathway.
-
Order of Addition: The sequence in which you add the reagents can be critical. Try pre-mixing the aldehyde and the other β-ketoester before adding the aminophenyl ketone and the ammonia source.
-
Protecting the Amino Group: If side reactions involving the amino group are persistent, consider a protection strategy. A simple acetylation to form an acetamido group can mitigate its nucleophilicity. The protecting group can be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch reaction?
A1: The Hantzsch synthesis is a multi-component reaction that proceeds through a series of condensation and cyclization steps. The key intermediates are an enamine, formed from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound, formed from a Knoevenagel condensation between the aldehyde and the other β-ketoester.[3] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[3]
Q2: How does the position of the amino group on the phenyl ring (ortho, meta, para) affect the reaction?
A2: The position of the amino group has a significant electronic and steric impact. A para-amino group will have the strongest electron-donating effect through resonance, potentially leading to the lowest stability of the DHP product. An ortho-amino group can introduce steric hindrance, which may slow down the reaction rate. It can also potentially participate in intramolecular hydrogen bonding, which could influence the conformation and reactivity of the ketone. A meta-amino group will have a less pronounced electronic effect compared to the ortho and para positions.
Q3: Can I use a primary or secondary amine instead of ammonia or ammonium acetate?
A3: Yes, primary amines can be used as the nitrogen source, which will result in an N-substituted dihydropyridine. However, it's important to note that N-alkylation can further destabilize the 1,4-dihydropyridine ring.[7] Secondary amines are generally not used as they cannot lead to the final cyclized product.
Q4: What are some recommended starting conditions for a Hantzsch reaction with a p-aminophenyl ketone?
A4: A good starting point would be to use ethanol as the solvent, with a catalytic amount of p-toluenesulfonic acid (10 mol%), and refluxing the reaction mixture.[2] Alternatively, a solvent-free reaction at a moderate temperature (e.g., 80-100 °C) could be attempted. Monitor the reaction progress by TLC.
Optimized Reaction Conditions: A Comparative Overview
The following table summarizes general optimization strategies that can be applied to the Hantzsch reaction involving aminophenyl ketones. It is important to note that the optimal conditions will be substrate-dependent and require empirical determination.
| Parameter | Conventional Conditions | Optimized Approaches | Rationale for Optimization |
| Catalyst | None or acetic acid | PTSA, CAN, Guanidine HCl | Milder acids avoid protonation of the amino group; Lewis acids and organocatalysts can enhance reactivity.[1][5][6] |
| Solvent | Ethanol, Acetic Acid | Solvent-free, Aqueous micelles (SDS) | Reduces waste, can increase reaction rates, and offers a green chemistry approach.[1] |
| Energy Source | Conventional Heating (Reflux) | Microwave, Ultrasound | Significantly reduces reaction times and can improve yields.[1] |
| Temperature | Reflux | Room Temperature to 120 °C | Optimization is key to balance reaction rate and product stability. |
| Reaction Time | Several hours to days | Minutes to a few hours | Faster reactions minimize product degradation. |
Experimental Protocols
General Procedure for Hantzsch Dihydropyridine Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), the β-ketoester (1 mmol), the aminophenyl ketone (1 mmol), and the chosen solvent (e.g., ethanol, 5 mL).
-
Add the ammonia source (e.g., ammonium acetate, 1.2 mmol) and the catalyst (e.g., PTSA, 0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for In Situ Aromatization
-
Follow steps 1-3 of the general procedure for DHP synthesis.
-
After the formation of the dihydropyridine is complete (as determined by TLC), add the oxidizing agent (e.g., FeCl₃, 1.1 mmol) to the reaction mixture.
-
Continue to stir the reaction at the same or a slightly elevated temperature until the aromatization is complete (monitor by TLC).
-
Proceed with the workup and purification as described in the general procedure.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the Hantzsch reaction with aminophenyl ketones.
Caption: Workflow for optimizing the Hantzsch reaction with aminophenyl ketones.
References
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1029-1052.
-
Chegg. (n.d.). Solved E. In the Hantzsch synthesis, substituted pyridines. Retrieved from [Link]
- Love, B. E., & Snader, K. M. (1965). The Hantzsch Reaction. I. Oxidative Dealkylation of Certain 4-Alkyl-1,4-dihydropyridines. The Journal of Organic Chemistry, 30(6), 1914–1916.
- Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Ceric Ammonium Nitrate (CAN) as a Catalyst in Water: A Simple, Efficient, and Green Procedure for the Synthesis of 1,4-Dihydropyridines. European Journal of Organic Chemistry, 2004(23), 4879-4881.
- Sahu, P. K., Sahu, P. K., Agarwal, D. D., & Sahu, S. (2013). A green and efficient one-pot synthesis of 1, 4-dihydropyridines using recyclable catalyst under solvent-free conditions. Arabian Journal of Chemistry, 10, S2723-S2728.
- Chemistry LibreTexts. (2021). 18.
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Retrieved from [Link]
Sources
Use of protecting groups for the amino function in 1-(4-Aminophenyl)-2-chloroethanone reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling 1-(4-aminophenyl)-2-chloroethanone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to successfully protect the primary amino group of this versatile building block, ensuring the success of your subsequent synthetic steps.
The structure of this compound presents a classic synthetic challenge: the presence of two reactive sites. The primary aromatic amine is a potent nucleophile, while the α-chloro ketone is a strong electrophile. Without proper protection of the amino group, undesirable self-reaction and polymerization are highly probable, leading to low yields and complex purification challenges.[1] This guide focuses on the strategic use of protecting groups to temporarily mask the amine's reactivity, allowing for selective chemistry at the chloroethanone moiety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and selection of amine protecting groups for this compound.
Q1: Why is it essential to protect the amino group in this compound?
Answer: The primary reason for protecting the amino group is to prevent its inherent nucleophilicity from interfering with desired reactions at other sites of the molecule.[1][2] In this specific molecule, the unprotected amine can react as a nucleophile with the electrophilic α-chloro ketone of another molecule. This leads to N-alkylation, resulting in dimers, oligomers, or polymers, which significantly reduces the yield of the desired product and complicates purification. By converting the amine into a non-nucleophilic functional group, such as a carbamate, you can perform selective reactions at the α-chloro position.[2]
Q2: How do I choose the right protecting group for my reaction sequence?
Answer: The ideal protecting group is chosen based on the principle of orthogonality .[3][4] This means the protecting group must be stable under the reaction conditions you plan for modifying the α-chloro ketone, but easily removable afterward under conditions that do not affect your newly formed structure. The two most common and effective protecting groups for this purpose are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z).
Below is a comparative table to guide your selection:
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure |
ngcontent-ng-c176312016="" class="ng-star-inserted"> | |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Base (e.g., NaHCO₃, Et₃N, DMAP) in a solvent like THF, Dioxane, or CH₂Cl₂.[5] | Base (e.g., Na₂CO₃, NaHCO₃) in a biphasic system (e.g., Dioxane/Water).[6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to mild acids and bases. |
| Removal (Deprotection) | Strong acids (e.g., TFA in CH₂Cl₂, or HCl in Dioxane/EtOAc).[5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (HBr in Acetic Acid).[6][7] |
| Key Advantage | Removal is clean, producing gaseous byproducts (isobutylene and CO₂).[7][8] | Orthogonal to Boc; removable under very mild, neutral conditions if hydrogenation is used. |
| Consideration | Avoid if your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, silyl ethers). | Avoid hydrogenolysis if your molecule has other reducible groups (e.g., alkenes, alkynes, nitro groups). |
Q3: Can I use other protecting groups like Fmoc or Phthalimide?
Answer:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is primarily used in solid-phase peptide synthesis.[3] It is removed under basic conditions (e.g., piperidine).[7] While possible, its removal conditions might be incompatible if you have base-sensitive functionalities.
-
Phthalimide: Using potassium phthalimide to form the protected amine is the basis of the Gabriel Synthesis.[9][10] In this context, you would be synthesizing the protected compound via a different route, not by protecting this compound directly. The phthalimide group is very robust and is typically removed with hydrazine (NH₂NH₂).[9][10] This method is excellent for synthesizing primary amines but may be less convenient for a simple protection/deprotection sequence.
Q4: How can I monitor the progress of the protection and deprotection reactions?
Answer: Thin-Layer Chromatography (TLC) is the most effective and common method.
-
Setup: Use a silica gel plate and a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Monitoring Protection: The starting material, this compound, is a primary amine and will have a lower Rf value than the carbamate-protected product, which is less polar. You should see the spot for the starting material disappear as a new, higher Rf spot for the product appears.
-
Monitoring Deprotection: The opposite occurs. The protected starting material (higher Rf) will be consumed, and the deprotected amine product (lower Rf) will appear.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. To specifically confirm the presence or absence of the primary amine, you can stain the TLC plate with a ninhydrin solution and gently heat it. Primary amines will develop a characteristic deep blue or purple color.
Troubleshooting Guide
Even with established protocols, experimental challenges can arise. This guide addresses specific issues you might encounter.
Workflow: General Synthetic Pathway
The following diagram illustrates the typical workflow involving amine protection.
Caption: A typical three-phase synthetic strategy.
Problem 1: Low or No Yield of the N-Protected Product
You've run the protection reaction, but TLC analysis shows mostly unreacted starting material, or the isolated yield is poor.
Caption: Troubleshooting flowchart for low protection yield.
Problem 2: Multiple Spots on TLC, Indicating Side Product Formation
Your reaction mixture shows the desired product spot, but also several other spots, complicating purification.
-
Causality: The most likely side reaction is the N-alkylation of the starting material's amine by the chloroacetyl group of another molecule (either starting material or product). This is more prevalent if the protection reaction is slow or if a weak base is used.
-
Expert Insight & Solution:
-
Control the Stoichiometry and Order of Addition: Dissolve the this compound and the base first. Then, add the protecting agent (e.g., (Boc)₂O) slowly, either as a solid portion-wise or as a solution in the reaction solvent, at a reduced temperature (e.g., 0 °C). This ensures the protecting agent reacts with the amine faster than the amine can react with the chloroacetyl group.
-
Choice of Base: Use a base that is strong enough to facilitate the reaction but is not nucleophilic itself. For Boc protection, using 1.5-2.0 equivalents of a tertiary amine like triethylamine (Et₃N) is often more effective than an inorganic base like NaHCO₃. A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
-
Concentration: Running the reaction at a moderate dilution (e.g., 0.1-0.2 M) can disfavor intermolecular side reactions.
-
Problem 3: Incomplete or Failed Deprotection
You are trying to remove the protecting group, but the reaction is stalled or does not proceed.
-
For Boc Deprotection (Acidic Cleavage):
-
Cause: Insufficient acid or presence of an acid scavenger. Water can also slow down the reaction.
-
Solution: Ensure you are using a strong, anhydrous acid. A 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is standard.[5][7] Alternatively, a 4M solution of HCl in dioxane or ethyl acetate is effective. If the reaction stalls, add more acid. The deprotection is often accompanied by the evolution of gas (CO₂ and isobutylene), a visual indicator that the reaction is proceeding.[7][8]
-
-
For Cbz Deprotection (Catalytic Hydrogenolysis):
-
Cause: Catalyst poisoning. Sulfur-containing compounds, and sometimes halides, can poison the Palladium (Pd) catalyst.
-
Solution:
-
Catalyst Quality: Use fresh, high-quality Pd/C catalyst. Ensure it is handled under an inert atmosphere before being added to the reaction.
-
Purity of Substrate: Ensure the Cbz-protected intermediate is highly pure. If necessary, pass it through a short plug of silica gel before the hydrogenolysis step.
-
Hydrogen Source: Ensure a good supply of hydrogen. Use a balloon filled with H₂ or a dedicated hydrogenation apparatus.[5] The reaction can sometimes be sluggish at atmospheric pressure; increasing the pressure may be necessary.
-
Alternative: If hydrogenolysis fails, consider chemical reduction or acidic cleavage (e.g., HBr/AcOH), but be aware these conditions are harsh and may not be compatible with other functional groups.[11]
-
-
Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific downstream application.
Protocol 1: N-Boc Protection of this compound
This protocol is adapted from standard procedures for Boc protection of anilines.[5][12]
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and dissolve it in the anhydrous solvent (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the catalytic amount of DMAP (if used).
-
Slowly add (Boc)₂O to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).
-
Combine the organic layers and wash with 1M HCl (to remove Et₃N), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from Ethyl Acetate/Hexanes) or flash column chromatography on silica gel.
-
Protocol 2: Deprotection of Boc-Protected Amine using TFA
This is a standard, robust protocol for Boc group removal.[5][7]
-
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 eq, typically 20-50% v/v). Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, carefully concentrate the solvent under reduced pressure. Note: The product will be the TFA salt.
-
To obtain the free amine, dissolve the residue in DCM or EtOAc and wash carefully with a saturated solution of NaHCO₃ or another mild base until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Albericio, F. (2018). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Methods for removing impurities from crude 1-(4-Aminophenyl)-2-chloroethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1-(4-Aminophenyl)-2-chloroethanone. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Part 1: Understanding the Challenge: Common Impurities
The purity of this compound is critical for its successful use in subsequent synthetic steps. The primary route to its synthesis, the chloroacetylation of 4-aminoacetophenone, can generate several process-related impurities. Understanding these impurities is the first step toward selecting an appropriate purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical synthesis pathway (Friedel-Crafts acylation followed by chlorination or direct chloroacetylation of an aniline derivative), your crude product may contain a variety of impurities. These can be broadly categorized:
-
Unreacted Starting Materials:
-
4-Aminoacetophenone: The precursor molecule may not have fully reacted.[1]
-
-
Reagent-Related Impurities:
-
Polychlorinated Species: Over-chlorination can lead to dichlorinated or trichlorinated acetophenone byproducts.
-
Hydrolyzed Reagents: Chloroacetyl chloride can hydrolyze to chloroacetic acid if moisture is present.
-
-
Reaction Byproducts:
-
N-acylated byproduct (Amide Formation): The amino group of one molecule can react with the chloroacetyl group of another, leading to the formation of dimeric or polymeric amide impurities. This is a significant side reaction.
-
Ring-Chlorinated Species: Under certain acidic conditions, electrophilic chlorination of the aromatic ring can occur.[1]
-
Colored Polymeric Materials: Aniline derivatives are susceptible to oxidation, which can form highly colored, high-molecular-weight polymers, often responsible for a crude product's dark color.
-
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Chemical Name/Class | Polarity | Removal Challenge |
| Starting Material | 4-Aminoacetophenone | More Polar | Can co-elute or co-crystallize with the product. |
| Byproduct | N-acylated Dimer | Less to Moderately Polar | Can have similar solubility profiles to the desired product. |
| Byproduct | Polymeric Tar | Non-polar to Highly Polar | Often difficult to remove completely; can cause discoloration. |
| Reagent-Related | Chloroacetic Acid | Highly Polar (Acidic) | Easily removed with a basic wash. |
Part 2: Purification Methodologies & Troubleshooting
Selecting the right purification method depends on the scale of your experiment, the primary impurities present, and the desired final purity. Below we detail the three most effective methods, their underlying principles, and troubleshooting for common issues.
Workflow: Selecting a Purification Strategy
This diagram outlines a decision-making process for choosing the most suitable purification method.
Caption: Decision workflow for selecting the appropriate purification method.
Method A: Recrystallization
Mechanism: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the less soluble desired product crystallizes out, leaving more soluble impurities behind in the mother liquor.
Q2: What is the best solvent system for recrystallizing this compound?
A2: A mixed solvent system of Ethanol/Water or Acetone/Hexane is often effective. Ethanol and acetone are good "primary" solvents that dissolve the compound well when hot, while water and hexane are "anti-solvents" that reduce its solubility upon addition or cooling, inducing crystallization.
Experimental Protocol: Ethanol/Water Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric tar) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.[2]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold ethanol/water mixture (e.g., 30:70 ratio) to remove any residual mother liquor.[2]
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Troubleshooting: Recrystallization
Q3: My product "oiled out" instead of crystallizing. What went wrong?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Causality: The boiling point of your solvent system might be too high, or you may have added the anti-solvent too quickly.
-
Solution: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (ethanol) to decrease the saturation level. Then, allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also help initiate proper crystallization.
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield is a common issue.
-
Causality: You may have used too much primary solvent, meaning your product remained dissolved in the mother liquor even after cooling. Alternatively, cooling may have been too rapid or not cold enough.
-
Solution: Before filtration, ensure you have cooled the flask in an ice bath for an adequate amount of time. To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals (which may be of slightly lower purity).
Method B: Acid-Base Extraction
Mechanism: This powerful liquid-liquid extraction technique exploits the basicity of the aromatic amine group. The crude mixture is dissolved in an organic solvent. Washing with an aqueous acid solution protonates the basic amine, making it a water-soluble salt (R-NH3+ Cl-). This salt moves into the aqueous layer, leaving neutral or acidic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the free amine, which precipitates out of the water and can be recovered.
Caption: Mechanism of acid-base extraction for purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) into a clean flask. The desired product is now in this aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.[3][4]
-
Regeneration: Cool the acidic aqueous layer in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper, pH > 9). The free amine product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum.
Troubleshooting: Acid-Base Extraction
Q5: An emulsion formed during the extraction, and the layers won't separate. What should I do?
A5: Emulsions are common, especially if the mixture is shaken too vigorously.
-
Causality: Finely dispersed droplets of one phase within the other, stabilized by particulate matter or surfactants.
-
Solution:
-
Let the funnel sit undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous phase and can help break the emulsion.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.
-
Q6: After adding the base, my product didn't precipitate. Where is it?
A6: This indicates a potential issue with the pH adjustment or concentration.
-
Causality: You may not have added enough base to fully deprotonate the amine hydrochloride salt. Alternatively, if your product concentration is very low, it might remain dissolved in the water.
-
Solution: Double-check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 9). If the pH is correct, you may need to perform a back-extraction. Add an organic solvent (like DCM) to the basic aqueous solution, shake, and separate the layers. The neutral product will move back into the organic phase, from which it can be recovered by evaporating the solvent.
Method C: Column Chromatography
Mechanism: This is a powerful adsorptive separation technique.[5] A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent (the mobile phase or eluent) is used to move the mixture down the column. Compounds separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly under gravity or gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully load this solution onto the top of the silica bed.
-
Elution: Begin adding the mobile phase to the top of the column. A typical starting eluent for this compound would be a mixture of hexane and ethyl acetate (e.g., 90:10). The polarity of the eluent can be gradually increased (e.g., to 80:20, 70:30) to elute more polar compounds.[6]
-
Fraction Collection: Collect the eluent in small, separate fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Troubleshooting: Column Chromatography
Q7: My compound won't come off the column, even with a highly polar eluent.
A7: This suggests your compound is very strongly adsorbed to the silica.
-
Causality: The amino group can interact very strongly with the acidic silica gel. In some cases, the compound may be decomposing on the silica.
-
Solution:
-
Add a Modifier: Try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (if using a methanol-containing eluent) to your mobile phase. This will neutralize the acidic sites on the silica and reduce the strong interaction with the amine, allowing it to elute.
-
Change Adsorbent: Consider using a less acidic stationary phase like neutral alumina.
-
Q8: The separation is poor, and all my spots are overlapping on the TLC.
A8: Poor separation means the chosen eluent system is not optimal.
-
Causality: If the eluent is too polar, all compounds will move quickly with the solvent front (high Rf values). If it's not polar enough, all compounds will remain at the baseline (low Rf values).
-
Solution: You must optimize the eluent system using TLC before running the column. The ideal eluent system for separation will give your desired product an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from impurity spots. Test various ratios of hexane/ethyl acetate or try a different solvent system like DCM/methanol.
Part 3: General Frequently Asked Questions (FAQs)
Q9: My purified product is a stable white solid, but it turns yellow or brown upon storage. How can I prevent this?
A9: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored impurities.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[7] Storing it in a freezer (-20 °C) can also significantly slow down decomposition.
Q10: I performed a purification, and the TLC shows a single spot, but the NMR spectrum indicates impurities are still present. Why?
A10: This is a common scenario with several possible explanations.
-
Causality:
-
Co-elution: The impurity may have the exact same Rf value as your product in the specific TLC solvent system you used.
-
Lack of UV Chromophore: If the impurity does not have a UV-active chromophore, it will be invisible on the TLC plate under a UV lamp.
-
Inorganic Salts: Inorganic salts (e.g., from the acid-base extraction) will not move from the baseline on a silica TLC plate and may not be visible, but they will appear in certain analytical tests.
-
-
Solution: Try running the TLC in a different solvent system to see if you can resolve the spots. Use a TLC stain (like potassium permanganate or iodine) that can visualize non-UV active compounds. For inorganic salts, ensure the final product is thoroughly washed with deionized water if it was precipitated from an aqueous solution.
References
-
Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. Available at: [Link]
- Clingan, W. R., et al. (1981). Process for the purification of p-aminophenol. European Patent Office, EP 0041837 A1.
-
LabXchange. (2020). Column Chromatography. YouTube. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Lab Techniques. Available at: [Link]
-
Orgo Made Simple. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Chromatography. Life Science Research. Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 1-(4-Aminophenyl)-2-chloroethanone
Welcome to the technical support center for 1-(4-Aminophenyl)-2-chloroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Understanding the Molecule: this compound
This compound is a bifunctional molecule with a polar aromatic amine group and an electrophilic α-chloro ketone moiety. This unique structure makes it a valuable building block in the synthesis of various heterocyclic compounds, including thiazoles and other pharmacologically active agents.[1][2] However, the interplay of these functional groups can also present solubility challenges in common reaction solvents. The aromatic backbone contributes to its organic-soluble nature, while the amino group can participate in hydrogen bonding, influencing its solubility in polar solvents.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section is designed to provide immediate, actionable solutions to common solubility problems encountered during your experiments.
Q1: My this compound is not dissolving in my chosen solvent at room temperature. What are my options?
A1: This is a common challenge. Here is a systematic approach to address it:
-
Gentle Heating: The solubility of many organic compounds increases with temperature.[3] Try warming the mixture gently. However, be cautious of potential degradation or side reactions at elevated temperatures, especially given the reactive nature of the α-chloro ketone. It is advisable to perform a small-scale test to check for compound stability at your desired temperature.
-
Solvent Polarity Matching: The principle of "like dissolves like" is fundamental. This compound has moderate polarity. If you are using a non-polar solvent (e.g., hexane, toluene), consider switching to a more polar solvent. Conversely, if you are in a highly polar protic solvent and observing poor solubility, the hydrophobic aromatic ring might be the dominant factor.
-
Co-Solvent Systems: Employing a mixture of solvents can be highly effective.[4] A small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility in a less polar medium.[5][6] Start by adding the co-solvent dropwise until the solid dissolves. Be mindful that the co-solvent can influence the reaction kinetics and pathway.
-
Sonication: Ultrasonic baths can aid in the dissolution of stubborn solids by breaking down crystal lattices and increasing the surface area for solvent interaction.
Q2: I've managed to dissolve my compound with heating, but it crashes out of solution upon cooling or addition of another reagent. How can I prevent this?
A2: This phenomenon, known as precipitation, occurs when the saturation point of the solution changes. Here’s how to manage it:
-
Maintain Temperature: If your reaction can be safely conducted at a higher temperature, maintaining the heat throughout the reagent addition and reaction period will keep the compound in solution.
-
Slow Reagent Addition: Adding your next reagent slowly, especially if it is of a different polarity, can prevent a sudden change in the solvent environment that causes precipitation.
-
Increase Solvent Volume: A more dilute solution is less likely to reach its saturation point. While this may slow down your reaction rate, it can be a simple solution to keep everything in the solution phase.
-
Consider a Different Solvent System: If precipitation is persistent, the initial solvent may not be optimal. Refer to the solvent selection guide in the FAQ section to identify a more suitable medium.
Q3: I am concerned about the reactivity of the amine group with my solvent or other reagents. How can I mitigate this?
A3: The nucleophilic primary amine can indeed be a source of unwanted side reactions.
-
Amine Protection: In many synthetic routes, protecting the amine group is a necessary step.[7][8] This is a standard practice in organic synthesis to prevent the amine from reacting with electrophiles.
-
Protonation to Form a Salt: The hydrochloride salt of the parent compound, 4-aminoacetophenone, is noted to be soluble in water and alcohol.[9] By reacting your this compound with an acid like HCl, you can form the corresponding salt. This will drastically change its solubility profile, favoring more polar, protic solvents. This also has the added benefit of deactivating the nucleophilicity of the amine.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the solubility and handling of this compound.
Q1: What are the recommended starting solvents for this compound?
A1: Based on the structure and data for the related compound 4'-aminoacetophenone, the following solvents are good starting points:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These solvents are generally good at dissolving moderately polar organic compounds.[3][5]
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol. The ability of the amino group to hydrogen bond makes these solvents viable options.[3][9]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are often effective for aromatic compounds.[3][10]
It is highly recommended to perform a small-scale solubility test with your intended solvent before proceeding with your main reaction.
Q2: How does the structure of this compound influence its solubility?
A2: The solubility is a balance of its different structural components:
-
Aromatic Ring: The phenyl ring is non-polar and favors dissolution in organic solvents.
-
Amino Group (-NH2): This is a polar, hydrogen-bonding group that increases solubility in polar protic solvents.
-
α-Chloro Ketone Group: This is a polar, electrophilic group that contributes to the overall polarity of the molecule.
The interplay of these groups results in a molecule with moderate overall polarity.
Q3: Are there any "green" or more sustainable solvent alternatives?
A3: Yes, the field of green chemistry offers several alternatives to traditional, more hazardous solvents.[11] For a compound like this, you might consider:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace THF and DCM.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation.
-
Aqueous Micellar Solutions: For certain reactions, using surfactants in water can create nanomicelles that act as "nanoreactors," solubilizing organic compounds in an aqueous medium.[5]
Q4: How can I systematically determine the best solvent for my reaction?
A4: A systematic approach is crucial. The following protocol and decision-making workflow will guide you.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, known amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation at Room Temperature: Agitate the vials at room temperature and observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve, warm the vial gently in a water bath or on a hot plate, observing for dissolution. Note the approximate temperature at which it dissolves.
-
Cooling: Allow the vials that required heating to cool to room temperature and observe if the compound remains in solution or precipitates.
-
Documentation: Record your observations in a structured table.
Data Presentation: Solubility Test Results
| Solvent | Polarity Index | Solubility at RT (mg/mL) | Solubility with Heating (mg/mL) | Observations on Cooling |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Acetonitrile | 5.8 | |||
| DMSO | 7.2 | |||
| Water | 10.2 |
This table should be filled in with your experimental results.
Visualization: Solvent Selection Workflow
This diagram illustrates a logical workflow for selecting an appropriate solvent system.
References
- Vertex AI Search. (n.d.). 4'-Aminoacetophenone - Solubility of Things. Retrieved January 27, 2026.
- Vertex AI Search. (n.d.). Acetophenone - Solubility of Things. Retrieved January 27, 2026.
- CymitQuimica. (n.d.). CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride. Retrieved January 27, 2026.
- Kumar, S., & Singh, P. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 143-151.
- Benchchem. (n.d.). This compound | 2631-71-2. Retrieved January 27, 2026.
- Vertex AI Search. (n.d.). Acetophenone - Solubility of Things. Retrieved January 27, 2026.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- LibreTexts. (2023). Solubility of Organic Compounds.
- Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone. Retrieved January 27, 2026.
- Chemsrc. (n.d.). This compound | CAS#:2631-71-2. Retrieved January 27, 2026.
- BLDpharm. (n.d.). 2631-71-2|this compound. Retrieved January 27, 2026.
- Alchem. (n.d.). CAS 2631-71-2 | this compound. Retrieved January 27, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Wikipedia. (n.d.). Acetophenone. Retrieved January 27, 2026.
- ACS Publications. (2022).
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Britannica. (2026). Acetophenone.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and....
- ResearchGate. (2025). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride [cymitquimica.com]
- 10. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing dimer formation in reactions involving 1-(4-Aminophenyl)-2-chloroethanone
Technical Support Center: 1-(4-Aminophenyl)-2-chloroethanone
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive intermediate. Our goal is to provide you with the expertise and practical solutions needed to mitigate common side reactions, particularly dimer formation, ensuring the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation when using this compound?
A1: The principal cause is a self-condensation reaction, which is mechanistically an intermolecular SN2 reaction. The molecule possesses both a nucleophilic primary aromatic amine (-NH₂) and an electrophilic α-chloroacetyl group (-COCH₂Cl). The lone pair of electrons on the nitrogen atom of one molecule attacks the carbon atom bearing the chlorine atom on a second molecule. This reaction is often faster than the intended reaction if conditions are not carefully controlled, leading to the formation of a dimeric byproduct. This is a classic issue in amine alkylation, where the product of the initial reaction can be more nucleophilic than the starting material, leading to further reactions.[1][2][3]
Q2: How can I detect the presence of the dimer in my reaction mixture?
A2: Several analytical techniques can be used for detection:
-
Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value compared to the starting material and the desired product. Depending on its polarity, it may appear as a new, often less polar, spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. The dimer will appear as a distinct peak, and its identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) to verify the expected molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Key indicators of dimerization include the disappearance of the primary amine (-NH₂) protons and the appearance of a new N-H proton signal (from the newly formed secondary amine), along with a more complex set of signals in the aromatic region. The characteristic singlet for the -CH₂Cl protons will also be absent in the dimer structure.
-
Physical Observation: In cases of significant dimer formation, you may observe the precipitation of an insoluble solid from the reaction mixture, as the dimer is often less soluble than the monomeric starting material.
Q3: What are the most critical experimental parameters to control to prevent dimerization?
A3: The two most critical parameters are temperature and the rate of addition .
-
Temperature: The dimerization is a bimolecular reaction with a specific activation energy. By lowering the reaction temperature (e.g., to 0 °C or below), you can significantly slow the rate of this unwanted side reaction. Many desired reactions have a lower activation energy and will still proceed at an acceptable rate.
-
Rate of Addition / High Dilution: Slowly adding the this compound to the reaction mixture containing your other reactant(s) keeps its instantaneous concentration low. This principle, known as high dilution, favors the intended intramolecular or intermolecular reaction with the desired substrate over the bimolecular self-condensation.
Q4: Is using a protecting group for the amine necessary, and what are the trade-offs?
A4: While not always strictly necessary, protecting the amine group is the most robust strategy to completely prevent dimerization.
-
Advantages: Protection renders the nitrogen non-nucleophilic, eliminating the possibility of it participating in the SN2 self-condensation. This is highly recommended for multi-step syntheses or when reaction conditions are harsh (e.g., requiring heat or strong bases).
-
Trade-offs: The main disadvantage is the addition of two steps to your synthetic route: protection and deprotection. This can lower the overall yield and increase costs in terms of time and reagents.
-
Common Protecting Groups: The most common and practical protecting group for an aniline is an acetyl group (-COCH₃). It is easily introduced using acetic anhydride or acetyl chloride and can be removed under acidic or basic hydrolysis conditions.
Q5: How does solvent choice impact dimer formation?
A5: Solvent choice is crucial as it affects both the solubility of reactants and the kinetics of the SN2 reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often good choices as they can dissolve the starting material and other polar reagents. They are known to accelerate SN2 reactions, which can be a double-edged sword. While they may speed up your desired reaction, they can also accelerate dimerization if concentration and temperature are not controlled.
-
Less Polar Solvents (e.g., THF, Dichloromethane): These can be effective, particularly if the reactants are sufficiently soluble. They may slow down the rate of the SN2 dimerization compared to more polar aprotic options.
-
Protic Solvents (e.g., Ethanol, Methanol): These are generally less ideal for the alkylation step as they can solvate the amine, potentially reducing its nucleophilicity, and may also act as competing nucleophiles. However, they are often used in subsequent steps like reductive amination.[4]
Q6: My reaction requires a base. Which type should I use to minimize dimerization?
A6: If a base is required to neutralize acid generated during the reaction (e.g., HCl), the choice is critical. The base should be non-nucleophilic to avoid competing with your desired nucleophile.
-
Recommended Bases:
-
Hindered Tertiary Amines: Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. Their steric bulk prevents them from acting as nucleophiles.
-
Inorganic Carbonates: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used. As solids with limited solubility, they act as a mild, heterogeneous base, which can help control the reaction.
-
-
Bases to Avoid:
-
Primary or Secondary Amines: These are nucleophilic and will lead to a complex mixture of side products.
-
Strong, Unhindered Bases (e.g., Triethylamine): While commonly used, triethylamine can sometimes promote side reactions more aggressively than a hindered base. It should be used with caution, preferably at low temperatures.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| 1. Significant precipitation of an unknown, insoluble solid. | Reaction temperature is too high, promoting rapid dimerization. The reaction is too concentrated. | • Immediately cool the reaction to 0 °C or lower. • Re-run the experiment at a lower temperature from the start. • Re-run the experiment using high-dilution principles (add the chloroethanone slowly to a larger volume of solvent). |
| 2. TLC/HPLC shows a major byproduct peak/spot. | Dimer formation is kinetically favored over the desired reaction under the current conditions. | • Verify Dimer Identity: Use LC-MS to confirm the mass of the byproduct. • Optimize Conditions: Lower the temperature, slow the rate of addition, and change the solvent. • Protecting Group Strategy: If optimization fails, proceed with the N-protection protocol (see Protocol B). |
| 3. Low yield of desired product with complex NMR spectrum. | Multiple side reactions are occurring, likely including dimerization and poly-alkylation. The base used may be acting as a nucleophile. | • Simplify the System: Implement the N-protection strategy to eliminate the primary amine as a variable. • Change the Base: Switch to a non-nucleophilic, hindered base like DIPEA or an inorganic base like K₂CO₃.[5] • Review Stoichiometry: Ensure the molar ratios of reactants are correct. |
Visual Diagrams & Workflows
Mechanism of Dimer Formation
The following diagram illustrates the intermolecular SN2 reaction leading to the formation of the dimer.
Caption: Dimerization via intermolecular SN2 attack.
Troubleshooting Decision Workflow
Use this workflow to decide on the best course of action when dimer formation is suspected or confirmed.
Caption: Decision workflow for managing dimer formation.
Experimental Protocols
Protocol A: General Reaction Setup to Minimize Dimerization (Unprotected Amine)
This protocol is suitable for reactions where the substrate is highly reactive and can outcompete the self-condensation process.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagents: Dissolve your substrate and any required base (e.g., DIPEA) in an appropriate anhydrous solvent (e.g., THF or ACN) in the reaction flask.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and load it into the dropping funnel. Add the solution dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours.
-
Reaction: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or HPLC. Allow the reaction to stir for an additional 2-4 hours at 0 °C after the addition is complete, or until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Protocol B: N-Acetylation (Protection) of this compound
This protocol effectively blocks the nucleophilicity of the amine.
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Base: Add a mild base, such as pyridine (1.2 eq) or triethylamine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C. Add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-(4-(2-chloroacetyl)phenyl)acetamide. This product is often pure enough for the next step but can be recrystallized from ethanol if needed.
Protocol C: Deprotection of the N-Acetyl Group
This final step restores the primary amine after the main reaction is complete.
-
Setup: Dissolve the N-acetylated product in a mixture of ethanol and water.
-
Hydrolysis: Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Neutralization: Cool the reaction mixture. If using acid, carefully neutralize with a base (e.g., NaOH solution) until the pH is ~8-9 to precipitate the free amine. If using a base, neutralize with an acid (e.g., HCl).
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation. YouTube. [Link]
-
University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of 1-(4-Aminophenyl)-2-chloroethanone
Abstract
1-(4-Aminophenyl)-2-chloroethanone is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its precise structural verification is paramount for ensuring reaction success and final product purity. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups. This guide provides an in-depth interpretation of the FTIR spectrum of this compound, explaining the causal relationships between molecular structure and spectral features. By comparing its spectrum with those of structural analogs—4-aminoacetophenone and 2-chloroacetophenone—we will highlight the unique spectral fingerprints that enable unambiguous identification. This document is intended for researchers and drug development professionals seeking to leverage FTIR spectroscopy for robust chemical characterization.
The Molecular Blueprint: Predicting the FTIR Spectrum
Before analyzing an experimental spectrum, a foundational understanding of the molecule's structure allows us to predict the expected vibrational modes. The structure of this compound contains four key regions that will give rise to characteristic absorption bands in the infrared spectrum:
-
Primary Aromatic Amine (Ar-NH₂): This group is expected to show two distinct N-H stretching bands and a characteristic N-H bending (scissoring) vibration.
-
α-Chloro Ketone (C=O): The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Its position is sensitive to electronic effects from adjacent atoms.
-
Para-Substituted Benzene Ring: The aromatic ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane (OOP) C-H bending vibrations. The pattern of weak overtone bands can also confirm the substitution pattern.
-
Aliphatic C-H and C-Cl Bonds: The methylene (-CH₂-) group and the carbon-chlorine bond will have their own characteristic vibrations.
Based on established correlation tables, we can anticipate the following absorption regions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Primary Aromatic Amine | N-H Scissoring (Bend) | 1650 - 1580 | Medium-Strong |
| Primary Aromatic Amine | C-N Stretch | 1335 - 1250 | Medium-Strong |
| α-Chloro Ketone | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1450 | Medium (multiple bands) |
| Aromatic Ring | C-H Out-of-Plane Bending (para) | 860 - 800 | Strong |
| Aromatic Ring | Overtone/Combination Bands | 2000 - 1650 | Weak |
| Aliphatic Methylene | C-H Stretch | 2950 - 2850 | Medium-Weak |
| Alkyl Halide | C-Cl Stretch | 840 - 600 | Medium-Strong |
Experimental Protocol and Workflow
To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized experimental protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a common and reliable technique for solid samples.
Step-by-Step Methodology: KBr Pellet Preparation
-
Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Grinding: Transfer the dried KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Pressing: Transfer a portion of the ground mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum over the range of 4000-400 cm⁻¹.
This self-validating protocol ensures that any observed peaks are attributable to the sample itself and not to impurities or atmospheric interference.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: Workflow for FTIR analysis using the KBr pellet method.
In-Depth Spectral Interpretation
Below is a detailed analysis of the key absorption bands for this compound.
| Observed Peak (cm⁻¹) | Vibrational Assignment | Rationale for Assignment |
| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary amines exhibit two distinct stretching bands due to asymmetric and symmetric vibrations.[1][2] Their position is characteristic of aromatic amines.[2][3] |
| ~3050 | Aromatic C-H Stretch | Absorptions slightly above 3000 cm⁻¹ are a hallmark of C-H bonds on an sp²-hybridized carbon, typical for aromatic rings.[4][5] |
| ~1685 | C=O Stretch (α-Chloro Ketone) | The strong intensity is characteristic of a carbonyl group.[6] A standard ketone C=O stretch is near 1715 cm⁻¹.[7][8] Conjugation with the phenyl ring lowers this frequency, and the electron-withdrawing effect of the adjacent chlorine atom further shifts it to this lower wavenumber.[8][9] |
| ~1620 | N-H Scissoring (Bending) | This strong band is characteristic of the in-plane bending vibration of a primary amine.[1][3] |
| ~1595 & ~1500 | C=C In-Ring Aromatic Stretch | Aromatic rings typically show two or more bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[4][5] |
| ~1280 | Aromatic C-N Stretch | The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically strong and found in this region.[1][3] |
| ~830 | Aromatic C-H Out-of-Plane Bend | A strong band in the 860-800 cm⁻¹ range is highly indicative of a 1,4-(para) disubstituted benzene ring.[10][11] |
| ~750 | C-Cl Stretch | The stretching vibration for a carbon-chlorine bond is expected in the 840-600 cm⁻¹ range and is often of medium to strong intensity.[10] |
Comparative Analysis: Distinguishing Structural Analogs
The true power of FTIR in structural elucidation is revealed through comparison. By analyzing the spectra of molecules that are missing a key functional group, we can confirm the assignments for our target compound.
Comparison with 4-Aminoacetophenone
-
What it is: This molecule has the aminophenyl ketone core but lacks the α-chlorine atom.
-
Key Spectral Difference: The most significant change is the position of the C=O stretch . In 4-aminoacetophenone, this peak appears at a lower frequency (around 1655 cm⁻¹) because the dominant effect is conjugation with the electron-donating amine group through the phenyl ring, which weakens the C=O bond. In our target molecule, the powerful, electron-withdrawing inductive effect of the α-chlorine atom counteracts this, shifting the C=O peak to a higher frequency (~1685 cm⁻¹).
-
Missing Peak: The C-Cl stretch (~750 cm⁻¹) will be absent in the spectrum of 4-aminoacetophenone.
Comparison with 2-Chloroacetophenone
-
What it is: This molecule has the chloro-ketone structure but lacks the para-amino group.
-
Key Spectral Differences:
-
Absence of N-H Stretches: The most obvious difference will be the complete absence of the characteristic doublet for the N-H stretches (~3450 and ~3350 cm⁻¹) and the N-H scissoring band (~1620 cm⁻¹).[1]
-
Shift in C=O Stretch: The C=O stretch in 2-chloroacetophenone appears at a higher frequency (around 1700 cm⁻¹) compared to our target molecule. This is because there is no electron-donating amine group in conjugation to lower the frequency.
-
Different Aromatic Bending: The C-H out-of-plane bending pattern will be different. 2-Chloroacetophenone is a monosubstituted ring, which typically shows strong bands around 770-730 cm⁻¹ and 720-680 cm⁻¹.[10] This is distinct from the single strong para-substitution band (~830 cm⁻¹) in our target molecule.
-
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3450 & ~3350 (N-H), ~1685 (C=O), ~1620 (N-H bend), ~830 (para C-H bend), ~750 (C-Cl) |
| 4-Aminoacetophenone | ~3450 & ~3350 (N-H), ~1655 (C=O), ~1620 (N-H bend), ~830 (para C-H bend), Absent (C-Cl) |
| 2-Chloroacetophenone | Absent (N-H) , ~1700 (C=O), ~750 & ~690 (mono C-H bend) , ~750 (C-Cl) |
Conclusion
The FTIR spectrum provides a definitive fingerprint for the structural confirmation of this compound. The simultaneous presence of the primary aromatic amine vibrations (the N-H stretching doublet and the N-H scissoring band), a carbonyl stretch at approximately 1685 cm⁻¹ (indicative of α-halogenation), a strong out-of-plane bending band confirming para-substitution, and a C-Cl stretch provides a robust and multi-faceted verification of its identity. Comparative analysis against structural analogs further solidifies these assignments, demonstrating how subtle changes in molecular structure manifest as clear, interpretable differences in the infrared spectrum. This guide equips the researcher with the necessary framework to confidently use FTIR spectroscopy for the routine and reliable characterization of this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. [Link]
-
WebSpectra. (n.d.). IR Absorption Table. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
NIST. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
SpectraBase. (n.d.). 4-Aminoacetophenone. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]
-
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. spectra-analysis.com [spectra-analysis.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-(4-aminophenyl)ethanone
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-haloketones stand out as exceptionally versatile intermediates, pivotal in the construction of complex molecular architectures, particularly within pharmaceutical development.[1][2] Among these, 2-bromo-1-(4-aminophenyl)ethanone and its chloro-analogue, 2-chloro-1-(4-aminophenyl)ethanone, are crucial building blocks. Both molecules share a common 4-aminoacetophenone backbone but differ in the halogen at the α-carbon. This seemingly minor structural variance introduces a profound difference in their chemical reactivity, a factor that is critical for strategic synthesis planning, process optimization, and yield maximization.
This guide provides an in-depth, objective comparison of these two reagents, moving beyond simple catalog specifications to explore the mechanistic underpinnings of their reactivity. We will dissect the causality behind their differential performance in nucleophilic substitution reactions, supported by established chemical principles and illustrative experimental protocols.
The Decisive Factor: Leaving Group Ability
The primary determinant of reactivity for these compounds in nucleophilic substitution reactions is the nature of the halide at the α-position. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The facility of this reaction is directly correlated with the stability of the departing halide ion, known as its "leaving group ability."
A fundamental principle in organic chemistry dictates that weaker bases are better leaving groups .[5][6] This is because weaker bases are more stable on their own and less likely to re-initiate a reverse reaction. When we compare the halides:
-
Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).
-
Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).
-
Therefore, bromide is a better leaving group than chloride .[6][7]
This principle directly translates to the reactivity of our target molecules: 2-bromo-1-(4-aminophenyl)ethanone is inherently more reactive towards nucleophiles than 2-chloro-1-(4-aminophenyl)ethanone. The C-Br bond is longer and more polarizable than the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack and facilitating the departure of the bromide ion.
The SN2 Reaction Mechanism in α-Haloketones
The presence of the adjacent carbonyl group significantly enhances the reactivity of α-haloketones in SN2 reactions compared to simple alkyl halides.[4] The carbonyl group's electron-withdrawing nature polarizes the α-carbon, making it more electrophilic. Furthermore, the p-orbitals of the carbonyl group help to stabilize the trigonal bipyramidal transition state of the SN2 reaction, lowering the activation energy.[4] The SN1 pathway is strongly disfavored because it would generate a highly unstable α-carbonyl carbocation.
Caption: General SN2 mechanism for nucleophilic attack on an α-haloketone.
Quantitative Reactivity Comparison
| Feature | 2-Bromo-1-(4-aminophenyl)ethanone | 2-Chloro-1-(4-aminophenyl)ethanone | Rationale |
| Relative Reactivity | Higher | Lower | Bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[6][7] |
| Bond Strength (C-X) | Weaker | Stronger | The C-Br bond is weaker and more easily broken than the C-Cl bond. |
| Required Reaction Conditions | Milder (e.g., lower temp, shorter time) | Harsher (e.g., higher temp, longer time) | A lower activation energy is required for the reaction to proceed. |
| Cost & Stability | Generally higher cost, may be less stable | Lower cost, generally more stable | Chlorination reagents are often cheaper than brominating agents. |
Experimental Protocol: A Comparative Synthesis of a Thiazole Derivative
To provide a practical illustration of the reactivity difference, we will outline a comparative protocol for the Hantzsch thiazole synthesis, a classic application of α-haloketones. The reaction involves the condensation of the α-haloketone with a thioamide (e.g., thiourea).
Caption: Comparative workflow for Hantzsch thiazole synthesis.
Protocol A: Using 2-Bromo-1-(4-aminophenyl)ethanone (Higher Reactivity)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-bromo-1-(4-aminophenyl)ethanone (10 mmol, 1.0 eq) and thiourea (11 mmol, 1.1 eq).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the desired 2-amino-4-(4-aminophenyl)thiazole.
Protocol B: Using 2-Chloro-1-(4-aminophenyl)ethanone (Lower Reactivity)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-1-(4-aminophenyl)ethanone (10 mmol, 1.0 eq) and thiourea (11 mmol, 1.1 eq).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Follow the reaction progress using TLC. Due to the lower reactivity of the chloro-derivative, the reaction will require a significantly longer time, typically 8-12 hours, to reach completion.
-
Work-up: Follow the same work-up procedure as described in Protocol A.
Causality Behind Protocol Choices: The stark difference in reaction conditions—room temperature for the bromo-compound versus reflux for the chloro-compound—is a direct consequence of their intrinsic reactivity. The superior leaving group ability of bromide allows the reaction to proceed efficiently under mild conditions. In contrast, the less facile departure of chloride necessitates a significant input of thermal energy to overcome the higher activation barrier, thereby achieving a comparable reaction rate and yield.
Strategic Considerations for Synthesis
The choice between 2-bromo- and 2-chloro-1-(4-aminophenyl)ethanone is a strategic decision guided by several factors:
-
Substrate Sensitivity: If the nucleophile or other functional groups in the molecule are sensitive to heat, the bromo-derivative is the superior choice, as it allows for milder reaction conditions.
-
Process Economics: For large-scale industrial synthesis where cost is a primary driver, the chloro-derivative may be preferred if the required heating is economically viable and does not lead to significant side product formation.[1]
-
Availability and Stability: Chloroacetophenones are often more stable for long-term storage and can be more readily available from bulk chemical suppliers.
Conclusion
In the direct comparison of 2-bromo-1-(4-aminophenyl)ethanone and 2-chloro-1-(4-aminophenyl)ethanone, the bromo-analogue is the unequivocally more reactive species in SN2 reactions. This heightened reactivity is fundamentally rooted in the superior leaving group ability of the bromide ion compared to the chloride ion. This guide has demonstrated that this theoretical principle has profound practical implications, dictating the necessary experimental conditions of temperature and reaction time. For the research scientist and the drug development professional, understanding this reactivity differential is not merely academic; it is a critical tool for designing efficient, robust, and scalable synthetic routes.
References
- Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
- Google Patents. (2013). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Tiritiris, I., & Kant, M. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2013).
- van der Westhuizen, C. J. (2020).
- Kyoto University Research Information Repository. (1967). Kinetic studies on fast reactions in solution : I. Photoreduction of 2-acetonaphthone.
- Master Organic Chemistry. (2011).
- National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone.
- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
- CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24).
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- BLD Pharm. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
- JoVE. (2025). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- YouTube. (2023). Leaving Group Stability - SN1 and SN2 Reactions.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Google Patents. (2008). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1).
- Chemistry LibreTexts. (2023). 22.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues.
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group (video).
- MSU chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.
Sources
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Khan Academy [khanacademy.org]
A Researcher's Guide to Thiazole Synthesis: A Comparative Analysis of Alternatives to 1-(4-Aminophenyl)-2-chloroethanone
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from antibiotics to anticancer drugs. The Hantzsch thiazole synthesis, a venerable and reliable method, has long been the workhorse for constructing this critical heterocycle. This typically involves the condensation of an α-haloketone, such as 1-(4-aminophenyl)-2-chloroethanone, with a thioamide.
However, the classical Hantzsch approach is not without its drawbacks. The α-haloketone precursors are often potent lachrymators, toxic, and can exhibit limited stability, posing significant handling challenges and safety risks in a laboratory setting. For researchers engaged in drug discovery and development, the need for safer, more efficient, and versatile synthetic routes is paramount.
This guide provides an in-depth comparison of viable alternative reagents and strategies to the conventional α-haloketone route for thiazole synthesis. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic goals.
The Benchmark: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis is a two-component reaction between an α-haloketone and a thioamide-containing reactant (e.g., thiourea, thioamides).[1][2] The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3][4]
The primary advantage of this method is its simplicity and broad applicability for creating a wide range of substituted thiazoles.[1] However, the reliance on α-haloketones like this compound is its principal weakness due to their hazardous nature.[2]
Reaction Mechanism: Hantzsch Synthesis
The mechanism involves nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.[4]
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Safer by Design: The Diazoketone Approach for In Situ Haloketone Generation
A significant improvement in safety and handling can be achieved by avoiding the isolation of α-haloketones altogether. This is elegantly accomplished by using stable α-diazoketones as precursors, which generate the reactive α-haloketone in situ.[5]
In this method, an α-diazoketone is treated with an acid like hydrobromic acid (HBr) in the presence of the thioamide. The diazoketone is protonated, loses dinitrogen gas to form a carbocation, which is then trapped by the halide to form the α-haloketone. This transient species is immediately consumed in the subsequent Hantzsch condensation.
Causality: The choice of a diazoketone precursor is driven by safety and stability. Diazoketones are often crystalline, bench-stable solids, in stark contrast to their lachrymatory and unstable α-haloketone counterparts. This strategy transforms a hazardous two-step process (synthesis and purification of the haloketone, followed by cyclization) into a safer, one-pot procedure.[5]
Experimental Protocol: Thiazole Synthesis from an α-Diazoketone
The following is a representative protocol adapted from the literature for the synthesis of 2,4-disubstituted thiazoles.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the α-diazoketone (1.0 equiv) and thiourea (1.1 equiv) in isopropanol (i-PrOH).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add concentrated aqueous HBr (48%, 1.2 equiv) dropwise over approximately 2 hours. Vigorous gas (N₂) evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C for 3 hours.
-
Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Caption: Workflow for thiazole synthesis using α-diazoketones.
A Fundamentally Different Route: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers a distinct strategic disconnection for accessing 5-aminothiazoles.[6][7] Instead of an α-haloketone, this pathway utilizes an α-aminonitrile as the key starting material, which reacts with a sulfur-containing reagent like carbon disulfide (CS₂), dithioacids, or isothiocyanates.[6][8]
This method is particularly valuable as it proceeds under very mild, often room temperature, conditions and provides a substitution pattern (a 5-amino group) that can be synthetically useful for further derivatization.
Reaction Mechanism: Cook-Heilbron Synthesis
When using an α-aminonitrile and carbon disulfide, the mechanism involves the nucleophilic attack of the amine onto CS₂, followed by an intramolecular cyclization where the newly formed dithiocarbamate sulfur attacks the nitrile carbon. Tautomerization then yields the final 5-amino-2-mercaptothiazole.[7]
Caption: Mechanism of the Cook-Heilbron synthesis.
Maximizing Convergence: One-Pot Multicomponent Syntheses
In the quest for efficiency and sustainability, multicomponent reactions (MCRs) have emerged as a powerful strategy.[9] These reactions combine three or more starting materials in a single pot to form a complex product in a cascade of bond-forming events, obviating the need to isolate intermediates. This approach significantly improves step- and atom-economy, reduces waste, and shortens synthesis time.
Several MCRs for thiazole synthesis have been developed. A common and effective strategy involves the one-pot reaction of a ketone, a sulfur source (like thiourea), and an in-situ generated halogenating agent.
Experimental Protocol: One-Pot Synthesis of 2-Aminothiazoles
This protocol is adapted from a procedure using trichloroisocyanuric acid (TCCA) as a safe and solid halogen source to generate the α-haloketone intermediate in situ from an acetophenone.[10][11]
-
Reaction Setup: To a solution of the acetophenone derivative (1.5 mmol) in ethanol (3.0 mL) in a round-bottom flask, add trichloroisocyanuric acid (TCCA, 0.5 mmol) and a catalytic amount of a suitable catalyst if required (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, 0.01 g).[10]
-
Intermediate Formation: Stir the mixture at 80°C for 25-30 minutes. Monitor the formation of the α-haloketone intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the intermediate is formed, add thiourea (1.0 mmol) directly to the reaction mixture. Continue stirring at 80°C and monitor the reaction until completion by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add a 10% aqueous sodium bicarbonate solution to neutralize the mixture, at which point the thiazole product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with water and then cold ethanol.
-
Purification: Dry the solid in a vacuum oven to obtain the pure 2-aminothiazole product.
Comparative Performance Analysis
To facilitate an objective comparison, the table below summarizes the key features, advantages, and typical performance of the discussed synthetic strategies.
| Method | Key Starting Materials | Typical Conditions | Typical Yield Range | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Ethanol, Reflux, 1-4h[12] | 70-95% | Well-established, versatile, generally high yielding.[4] | Uses lachrymatory, toxic, and often unstable α-haloketones.[2] |
| Diazoketone Approach | α-Diazoketone, Thioamide, HBr | i-PrOH, 0°C to 50°C, 3-5h[5] | 60-85% | Avoids handling of hazardous α-haloketones; uses stable, solid precursors.[5] | Diazoketones can be energetic and require careful handling; multistep precursor synthesis. |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ or Dithioacid | Room temperature, mild conditions.[6] | 65-90% | Very mild conditions; provides access to 5-aminothiazoles.[7] | Limited to 5-amino substitution pattern; α-aminonitriles can be toxic. |
| One-Pot MCR | Ketone, Thiourea, Halogen Source (e.g., TCCA) | Ethanol, 80°C, <1h[10] | 85-95% | Highly efficient (one-pot), rapid, high atom economy, uses safe halogen source.[9][10] | May require catalyst optimization for different substrates. |
Conclusion and Recommendations
While the classic Hantzsch synthesis remains a valid method for thiazole construction, its reliance on hazardous α-haloketone reagents warrants careful consideration of superior alternatives.
-
For Prioritizing Safety: The Diazoketone Approach is an excellent choice. It effectively replaces a hazardous liquid or low-melting solid with a more stable, manageable precursor, generating the reactive species in situ.
-
For Accessing 5-Aminothiazoles: The Cook-Heilbron Synthesis is the premier method, operating under exceptionally mild conditions and providing a unique and synthetically valuable substitution pattern.
-
For Maximizing Efficiency and Green Chemistry: One-Pot Multicomponent Reactions (MCRs) represent the state-of-the-art. By starting from simple, readily available ketones and employing safe, solid halogenating agents, these methods offer the highest degree of efficiency, speed, and atom economy, making them ideal for library synthesis and process development.
The choice of synthetic route is ultimately dictated by the specific goals of the research program, including the desired substitution pattern, scale, available starting materials, and, most importantly, laboratory safety protocols. By understanding the causality behind each method and leveraging these modern alternatives, researchers can build complex thiazole-containing molecules more safely and efficiently than ever before.
References
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948. Retrieved from [Link]
-
Cook–Heilbron thiazole synthesis. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Cook–Heilbron thiazole synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6404. Retrieved from [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2018). Molecules, 23(11), 2998. Retrieved from [Link]
-
Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. (2021). ChemistrySelect, 6(27), 6825-6829. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(9), 26-34. Retrieved from [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9345-9359. Retrieved from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Synthetic Communications, 50(24), 3841-3862. Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry, 89(7), 5038-5048. Retrieved from [Link]
-
facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). Heterocycles, 85(8), 1939. Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1748. Retrieved from [Link]
-
One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. (2021). The Journal of Organic Chemistry, 86(21), 15099-15108. Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry, 89(7), 5038-5048. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Researcher's Guide to the Computational Analysis of Alpha-Haloketone Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation. Alpha-haloketones, with their rich and varied reactivity, represent a fascinating class of molecules. Their propensity to undergo rearrangements, substitutions, and eliminations makes them valuable synthons in organic chemistry. However, the same reactivity that makes them useful also presents a complex mechanistic landscape. This guide provides an in-depth, objective comparison of computational methods for elucidating the reaction mechanisms of alpha-haloketones, supported by experimental data and practical, field-proven insights.
The Reactive Nature of Alpha-Haloketones: A Mechanistic Overview
The reactivity of alpha-haloketones is largely governed by the interplay of the electrophilic carbonyl carbon and the adjacent carbon-halogen bond.[1] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This electronic arrangement gives rise to several key reaction pathways:
-
Bimolecular Nucleophilic Substitution (SN2): Alpha-haloketones are highly susceptible to SN2 reactions. The carbonyl group not only polarizes the C-X bond but also stabilizes the trigonal bipyramidal transition state through orbital overlap. This results in significantly enhanced reaction rates compared to analogous alkyl halides.
-
Favorskii Rearrangement: This classic rearrangement occurs in the presence of a base and leads to the formation of carboxylic acid derivatives, often with a ring contraction in cyclic substrates.[2][3] The mechanism is thought to proceed through a cyclopropanone intermediate.[3]
-
Elimination Reactions: Under basic conditions, alpha-haloketones can undergo elimination to yield α,β-unsaturated ketones.
This guide will focus on the computational analysis of the two most prominent and mechanistically rich reactions: the SN2 reaction and the Favorskii rearrangement.
Comparative Analysis of Computational Methods
The choice of computational method is a critical decision that directly impacts the accuracy and feasibility of a mechanistic study. Here, we compare the performance of the two major classes of methods: Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT methods have become the go-to tool for many mechanistic studies due to their favorable balance of computational cost and accuracy.[4]
Several DFT functionals have shown promise in handling the complexities of reactions involving halogens. A benchmark study on proton transfer reactions suggested that the ωB97X-D functional provides a good balance of accuracy for both energetics and structural parameters.[4] For halogen-bonded complexes, functionals like PBEKCIS , B97-1 , and MPWLYP have demonstrated accuracies approaching that of more computationally expensive ab initio methods.[5] A recent comprehensive dataset of halogenated chemical reaction pathways, Halo8, was generated using the ωB97X-3c level of theory, further validating its suitability for such systems.[6]
A study on the Favorskii rearrangement of α-chlorocyclohexanone employed ONIOM-RB3LYP calculations to compare the semibenzilic acid and cyclopropanone mechanisms, finding the latter to be more favorable.[7]
| DFT Functional | Strengths | Common Applications in α-Haloketone Chemistry |
| ωB97X-D | Good balance for energetics and geometries. Includes dispersion corrections. | General mechanistic studies, transition state searches. |
| ωB97X-3c | Optimized for halogen-containing systems; good accuracy with manageable cost. | Large-scale reaction pathway mapping. |
| B3LYP | A widely used hybrid functional, often a good starting point. | General purpose, though may require benchmarking against other functionals. |
| M06-2X | Good for non-covalent interactions and thermochemistry. | Investigating reaction intermediates and transition states where dispersion may be important. |
| PBE0 | A parameter-free hybrid functional. | Often used as a reliable standard for comparison. |
Ab Initio Methods: The Gold Standard for Accuracy
Ab initio methods, based on first principles of quantum mechanics, offer higher accuracy than DFT, albeit at a significantly greater computational cost.
For reactions where high accuracy is critical, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. A benchmark study on SN2 reactions with an ambident nucleophile utilized the CCSD(T)-F12b method to obtain high-level benchmark energies.[8] For halogen-bonded complexes, MP2 and CCSD(T) calculations have been used to achieve high accuracy in binding energies.[5]
A detailed investigation into the Favorskii rearrangement stereochemistry utilized high-level ab initio calculations to explore the inversion and retention transition states.[9]
| Ab Initio Method | Strengths | Common Applications in α-Haloketone Chemistry |
| MP2 | A good compromise between cost and accuracy for including electron correlation. | Geometry optimizations and frequency calculations where DFT may be insufficient. |
| CCSD(T) | Considered the "gold standard" for single-reference systems. | High-accuracy single-point energy calculations on optimized geometries to refine reaction barriers. |
Practical Guide to Computational Analysis
A successful computational study of a reaction mechanism requires a systematic and rigorous approach. The following workflow provides a general framework for such an investigation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benchmark Ab Initio Mapping of the F– + CH2ClI SN2 and Proton-Abstraction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Aminophenyl)-2-chloroethanone
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 1-(4-Aminophenyl)-2-chloroethanone (CAS No. 2631-71-2). As a halogenated aromatic amine and ketone, this compound presents multiple hazards that necessitate rigorous handling and disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide is designed for drug development professionals, researchers, and scientists who handle this chemical intermediate.
Core Principles: Hazard-Based Disposal Strategy
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound is a reactive intermediate whose structure suggests multiple toxicological endpoints. Its disposal strategy is therefore dictated by its classification as a hazardous substance.
Hazard Profile
This compound is classified as hazardous, with specific risks identified through GHS (Globally Harmonized System) classifications.[1][2] The primary hazards include:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3][4]
-
Lachrymator: As an alpha-chloroacetophenone derivative, it is expected to be a potent lachrymator, causing irritation and tearing.[5][6]
These hazards mandate that this compound be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system. [7][8][9]
Chemical & Physical Properties
A summary of the compound's properties informs its handling and storage prior to disposal. It is a solid at room temperature and has a high boiling point, reducing the risk of vapor inhalation unless heated, but dust formation must be avoided.[7][10]
| Property | Value | Source |
| CAS Number | 2631-71-2 | [1][10][11] |
| Molecular Formula | C₈H₈ClNO | [1][10] |
| Molecular Weight | 169.61 g/mol | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1][2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, acid anhydrides, chloroformates | [3][4][12] |
Pre-Disposal Safety: Engineering Controls and PPE
Before any disposal procedure begins, ensuring the safety of personnel is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[3][5] This is a non-negotiable control measure to prevent inhalation of dust or potential vapors and to protect the user from its lachrymatory effects. An eyewash station and safety shower must be readily accessible.[12]
Personal Protective Equipment (PPE)
The required PPE provides a direct barrier against chemical exposure. The selection of specific PPE is based on the compound's corrosive and irritant properties.[2]
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling & Weighing | Nitrile or neoprene gloves (double-gloving recommended), safety goggles with side shields, fully-buttoned lab coat. | Prevents skin and eye contact with small quantities. |
| Preparing Waste Containers | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, and a chemically impervious apron or gown. | Provides enhanced protection against splashes and spills during waste consolidation. |
| Spill Cleanup | The same level of protection as preparing waste containers, plus respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) if there is a risk of aerosol or dust generation. | Ensures maximum protection during an uncontrolled release. |
Standard Operating Procedure for Disposal
The following section details the step-by-step workflow for the compliant disposal of this compound, from waste generation to final collection.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Disposal decision workflow for this compound.
Procedure for Unused Product and Contaminated Materials
-
Segregation: Designate a specific, compatible hazardous waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated absorbent pads). The container must be made of a material that does not react with the chemical (e.g., polyethylene).
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. Fill in all required information:
-
Full Chemical Name: "Waste this compound"
-
Hazard Characteristics: "Toxic," "Corrosive"
-
Accumulation Start Date
-
-
Collection: Carefully transfer the waste solid or contaminated materials into the designated container.[5] Keep the container closed at all times except when adding waste.[9]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel. The SAA should be away from incompatible materials.[3][12]
-
Disposal Request: Once the container is full, or before the regulatory time limit for storage is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[9][13] The ultimate disposal method will likely be controlled incineration.[7][8]
Procedure for Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control: If safe to do so, remove all ignition sources and increase ventilation by opening the fume hood sash.[7][12] Prevent the chemical from entering any drains.[7]
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[5] Place it into the hazardous waste container. For spills in a solution, cover with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Procedure for Empty Container Decontamination
An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: The standard procedure is to triple-rinse the container.[7][8][9]
-
Add a solvent capable of dissolving the compound (e.g., ethanol, acetone) to the container, filling it to about 10% of its volume.
-
Secure the lid and swirl to rinse all interior surfaces.
-
Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat this process two more times.
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misuse.[7] Confirm your institution's specific policy for rinsed container disposal.
Regulatory Framework
The disposal of this compound falls under the regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it may fall under specific waste codes (e.g., F-listed wastes if used as a solvent).[14][15][16] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, and managed according to federal, state, and local regulations.[16]
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical procedure that protects researchers, support staff, and the environment. The causality is clear: its corrosive and toxic properties can cause significant harm if mishandled. By following this expert-guided, step-by-step protocol—from rigorous PPE use to compliant waste segregation and professional disposal—we uphold our professional and ethical commitment to safety and scientific integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
-
This compound Chemical Properties. Chemsrc. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Handling Antineoplastics and Other Hazardous Drugs. University of Colorado Anschutz Medical Campus. [Link]
-
alpha-Chloroacetophenone - Hazardous Agents. Haz-Map. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
Management of Alpha-Contaminated Wastes. International Atomic Energy Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. University of Maryland. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
CAS 2631-71-2 | this compound. Alchem Pharmtech. [Link]
Sources
- 1. 2631-71-2|this compound|BLD Pharm [bldpharm.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. vumc.org [vumc.org]
- 10. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. wku.edu [wku.edu]
- 16. epa.gov [epa.gov]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 1-(4-Aminophenyl)-2-chloroethanone
For the researchers, chemists, and pioneers in drug development, the synthesis of novel compounds is a journey of precision, innovation, and inherent risk. The handling of reactive intermediates, such as 1-(4-Aminophenyl)-2-chloroethanone, demands not just procedural knowledge, but a deep-seated understanding of the "why" behind each safety protocol. This guide moves beyond a simple checklist to provide you with the essential, field-proven insights required to manage this compound with the highest degree of safety and operational integrity, building the trust you need to focus on your groundbreaking research.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a dual-functionalized molecule, presenting hazards associated with both an aromatic amine and an alpha-chloro ketone. Its significance as a building block in pharmaceutical synthesis is matched by its potential for harm if mishandled.
GHS Hazard Classification:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |
The primary and most immediate danger is its corrosivity (H314) . This is not mere irritation; the compound can cause irreversible damage to skin and eyes upon contact. The presence of the alpha-chloro ketone moiety makes it a potent lachrymator and alkylating agent, while the aminophenyl group carries the toxicological risks associated with aromatic amines.
The Core of Protection: A Multi-Layered PPE Strategy
Given the corrosive nature and multiple hazard classifications of this compound, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. Each component is selected to counteract a specific risk.
Table of Essential Personal Protective Equipment
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Butyl Rubber or Laminate (e.g., Silver Shield®/4H®) Gloves | The ketone functional group compromises the integrity of standard nitrile gloves[1]. Butyl rubber offers superior resistance to ketones[2]. For maximum protection, especially during prolonged handling, a laminate glove is recommended due to its broad resistance to a wide range of chemicals, including chlorinated compounds. Always consult the manufacturer's specific permeation data. |
| Primary Body Protection | Flame-Resistant Laboratory Coat | A standard lab coat provides a primary barrier against incidental contact. |
| Secondary Body Protection | Chemical-Resistant Apron | Worn over the lab coat, an apron made of rubber or PVC provides an essential secondary barrier against splashes of the corrosive solid or its solutions, a critical precaution given the H314 classification[3][4]. |
| Eye and Face Protection | Chemical Safety Goggles and Full-Face Shield | Due to the severe risk of eye damage (H318), safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect the entire face from splashes[2]. |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) and P100 Particulate Cartridges | If handling the solid outside of a certified chemical fume hood, or if dust or vapors may be generated, respiratory protection is essential. The OV/AG cartridge will adsorb organic vapors, while the P100 filter will capture fine particulates of the solid[5][6]. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills. |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is the foundation of safe handling. The following workflow is designed to minimize exposure and mitigate risk at every stage.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Before handling, ensure an eyewash station and safety shower are immediately accessible.
-
Don all PPE as specified in the table above.
-
Have a spill kit rated for corrosive materials readily available.
-
-
Handling:
-
When weighing the solid, do so on a disposable weigh boat inside the fume hood to minimize contamination of balances.
-
Handle the compound gently to avoid creating dust.
-
When adding to a solvent, do so slowly and with gentle agitation to prevent splashing.
-
-
In Case of Emergency:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, neutralize with a sodium bicarbonate solution and absorb with an inert material. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are paramount to prevent residual exposure and environmental contamination.
Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone) can be followed by a thorough wash with soap and water. The solvent rinseate must be disposed of as hazardous waste.
Waste Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with non-halogenated waste streams. Doing so will necessitate the more expensive incineration of the entire container[8][9].
-
Containerization: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste"[10].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[8].
-
Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area until it is collected for disposal by certified personnel.
By adhering to these rigorous protocols, you can confidently and safely utilize this compound in your research, ensuring both your personal safety and the integrity of your work.
References
-
ScienceLab.com. (n.d.). Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
-
Chemsrc. (2025, August 27). This compound | CAS#:2631-71-2. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Inter-Supply. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
-
Showa. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]
-
Refining Community. (2010, September). Contamination in Amine Systems. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
GRUPO SOLARCA. (n.d.). DECONTAMINATION OF A LIQUID-LIQUID BENZENE EXTRACTION COLUMN. Retrieved from [Link]
-
North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. myusf.usfca.edu [myusf.usfca.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. canadasafetytraining.com [canadasafetytraining.com]
- 5. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 6. mscdirect.com [mscdirect.com]
- 7. valsynthese.ch [valsynthese.ch]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
